Boc-achpa
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3S,4S)-5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO5/c1-16(2,3)22-15(21)17-12(13(18)10-14(19)20)9-11-7-5-4-6-8-11/h11-13,18H,4-10H2,1-3H3,(H,17,21)(H,19,20)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMMECIIPUTJIH-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)C(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)[C@H](CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60913445 | |
| Record name | 4-{[tert-Butoxy(hydroxy)methylidene]amino}-5-cyclohexyl-2,4,5-trideoxypentonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60913445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98105-45-4 | |
| Record name | tert-Butyloxycarbonyl-4-amino-3-hydroxy-5-cyclohexylpentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098105454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{[tert-Butoxy(hydroxy)methylidene]amino}-5-cyclohexyl-2,4,5-trideoxypentonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60913445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of Boc-achpa in Modern Drug Discovery
An In-Depth Technical Guide to the Physical and Chemical Properties of Boc-achpa
Prepared by a Senior Application Scientist
(3S,4S)-4-(tert-butoxycarbonylamino)-5-cyclohexyl-3-hydroxypentanoic acid, commonly known in the scientific community as this compound, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and peptide synthesis. Its unique structural features—a hydroxyl group, a bulky cyclohexyl side chain, and an acid-labile Boc protecting group—make it a valuable building block for designing novel peptide-based therapeutics and protease inhibitors. The cyclohexyl moiety enhances lipophilicity, which can improve cell permeability and metabolic stability of the final peptide, while the hydroxy acid structure is a key isostere for transition-state analogs used in enzyme inhibition.[1]
This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed protocols for its characterization, and insights into its chemical behavior, designed for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
The foundational step in utilizing any chemical reagent is a thorough understanding of its identity. This compound is a chiral molecule with a well-defined stereochemistry that is crucial for its biological activity.
-
IUPAC Name: (3S,4S)-5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid[2]
-
Common Synonyms: this compound, (3S,4S)-4-((tert-Butoxycarbonyl)amino)-5-cyclohexyl-3-hydroxypentanoic acid[1][2]
-
Molecular Structure:
Image Source: PubChem CID 127082.[2]
Core Physical Properties
The physical properties of this compound are critical for its handling, formulation, and reaction setup. The data below has been compiled from various chemical suppliers and databases. It is important to note that some properties, like the melting point, can exhibit variability based on purity and crystalline form.
| Property | Value | Source(s) |
| Molecular Weight | 315.40 g/mol | [1][2][4] |
| Appearance | White to off-white powder/solid | [1] |
| Melting Point | Data not consistently reported. Experimental determination is recommended. | |
| Boiling Point | 498.1 °C at 760 mmHg (Predicted) | [5] |
| Optical Rotation | [α]²⁰/D = -33 ± 2° (c=1 in EtOH) | [1] |
| Flash Point | 255 °C (Predicted) | [5] |
| Solubility | No quantitative data available. Generally expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols, with limited solubility in water and non-polar solvents like hexanes. The cyclohexyl group increases lipophilicity compared to smaller amino acid analogues.[1] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by three key structural features: the acid-labile Boc protecting group, the carboxylic acid, and the secondary alcohol.
The Boc Protecting Group: Acid-Labile Nature
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis due to its stability under a wide range of conditions (including basic and nucleophilic) and its clean, quantitative removal under acidic conditions.[6] The deprotection mechanism is an acid-catalyzed elimination.
-
Protonation: A strong acid, typically trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group.[7]
-
Cleavage: This protonation destabilizes the carbamate, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[7]
-
Decarboxylation & Cation Trapping: The carbamic acid rapidly decomposes into the free amine and carbon dioxide. The highly reactive tert-butyl cation is scavenged by nucleophiles present in the reaction mixture (e.g., water, triisopropylsilane) to prevent unwanted side reactions, such as alkylation of sensitive residues like tryptophan or methionine.[7][8]
This selective deprotection is fundamental to stepwise peptide synthesis, allowing for the elongation of a peptide chain one amino acid at a time.
Reactivity of the Carboxylic Acid and Hydroxyl Groups
The carboxylic acid and hydroxyl moieties are available for standard organic transformations. The carboxylic acid is readily activated by coupling reagents (e.g., HBTU, HATU, DCC) to form amide bonds with the free amine of another amino acid or a resin in Solid-Phase Peptide Synthesis (SPPS). The secondary alcohol can participate in reactions such as esterification or oxidation, although this is less common when this compound is used as an amino acid building block.
Experimental Protocols for Characterization
Validating the identity and purity of this compound is a prerequisite for its use in synthesis. Below are standard protocols for its characterization.
Protocol: Determination of Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility and provides a more accurate measure than high-throughput kinetic assays.
Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 20-30 mg) to a known volume (e.g., 1.0 mL) of the desired solvent (e.g., Dichloromethane, Methanol, Water) in a glass vial.
-
Equilibration: Seal the vial tightly and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours using a shaker or rotator to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand for at least 2 hours. Centrifuge the vial (e.g., at 10,000 x g for 15 minutes) to pellet all undissolved solid.
-
Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with an appropriate solvent and determine the concentration of dissolved this compound using a calibrated analytical method such as HPLC-UV or LC-MS.
-
Calculation: Express the solubility in mg/mL or mol/L.
Protocol: Characterization by NMR Spectroscopy
NMR spectroscopy provides unambiguous structural confirmation.
Methodology:
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.[9]
-
¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiment: Standard proton experiment.
-
Expected Signals: The spectrum will be complex. Key expected regions include:
-
~0.8-1.8 ppm: A large, broad multiplet region corresponding to the 11 protons of the cyclohexyl ring and other aliphatic protons. A prominent singlet around 1.4 ppm will correspond to the 9 protons of the tert-butyl (Boc) group.
-
~2.2-2.5 ppm: Multiplets corresponding to the CH₂ group alpha to the carboxylic acid.
-
~3.5-4.2 ppm: Multiplets corresponding to the two CH protons of the pentanoic acid backbone (CH-OH and CH-NH).
-
~5.0-6.0 ppm: A broad singlet or doublet corresponding to the NH proton of the carbamate.
-
~10-12 ppm: A very broad singlet for the carboxylic acid proton (often not observed or exchanges with water).
-
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled carbon experiment.
-
Expected Signals:
-
~25-40 ppm: Multiple signals for the aliphatic carbons of the cyclohexyl ring and pentanoic acid backbone.
-
~28.5 ppm: A strong signal for the three equivalent methyl carbons of the Boc group.
-
~50-60 ppm: Signals for the Cα and Cβ carbons of the backbone.
-
~70-75 ppm: Signal for the carbon bearing the hydroxyl group (CH-OH).
-
~80 ppm: Signal for the quaternary carbon of the Boc group.
-
~156 ppm: Signal for the carbamate carbonyl carbon (N-COO-).
-
~170-175 ppm: Signal for the carboxylic acid carbonyl carbon (COOH).[9]
-
-
-
Data Processing: Process the data using appropriate software. Reference the chemical shifts to the residual solvent peak.
Protocol: Characterization by Mass Spectrometry (LC-MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent system for electrospray ionization (ESI), such as methanol or an acetonitrile/water mixture, often with a small amount of formic acid (0.1%) to promote protonation.
-
LC-MS Analysis:
-
Ionization Mode: ESI in positive ion mode is typically preferred.
-
Full Scan (MS1): Acquire a full scan to identify the parent ion. The expected protonated molecule [M+H]⁺ should be observed at m/z 316.4. Adducts such as [M+Na]⁺ (m/z 338.4) or [M+K]⁺ (m/z 354.4) may also be present.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion for fragmentation (Collision-Induced Dissociation - CID).
-
Expected Fragmentation Pattern: The fragmentation of Boc-protected amino acids is well-characterized. Key expected losses include:
-
Loss of isobutylene (-56 Da): A neutral loss of C₄H₈ from the Boc group, resulting in a fragment at m/z 260.4.[4]
-
Loss of the entire Boc group (-100 Da): A neutral loss of C₅H₈O₂, resulting in a fragment corresponding to the protonated free amine at m/z 216.4.[10]
-
Loss of t-butanol (-74 Da): Another common fragmentation pathway for Boc groups.[4]
-
Loss of H₂O (-18 Da) and CO₂ (-44 Da) from the main structure.
-
-
Visualization of Key Chemical Processes
Diagrams are essential for visualizing complex chemical workflows and mechanisms. The following diagram illustrates the acid-catalyzed deprotection of this compound.
Caption: Acid-catalyzed deprotection workflow for this compound.
References
-
PubChem. tert-Butyloxycarbonyl-4-amino-3-hydroxy-5-cyclohexylpentanoic acid. [Link]
-
PubChem. 4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid. [Link]
-
Sunresin. Boc / Bzl Solid Phase Synthesis. [Link]
-
Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. [Link]
-
Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 1047, 65–80. [Link]
-
Ghosh, S. K., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of mass spectrometry : JMS, 45(6), 640–649. [Link]
-
Folkers, G., et al. (1992). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. International journal of peptide and protein research, 39(2), 120–126. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
ACS GCI Pharmaceutical Roundtable. tert-Butyl Carbamate (BOC) Deprotection. [Link]
-
ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. (S)-4-[[(tert-Butoxy)carbonyl]amino]-5-hydroxypentanoic acid methyl ester | C11H21NO5 - BuyersGuideChem [buyersguidechem.com]
- 3. Differentiation of three pairs of Boc-beta,gamma- and gamma,beta-hybrid peptides by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-(((Tert-butoxy)carbonyl)amino)pentanoic acid | C10H19NO4 | CID 545848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pentanoic acid, cyclohexyl ester (CAS 1551-43-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. spectrabase.com [spectrabase.com]
- 9. iupac.org [iupac.org]
- 10. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
An In-depth Technical Guide to CAS 98105-45-4 and the Commonly Associated but Distinct Compound GW501516 (Cardarine)
Abstract: This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive analysis of two distinct chemical entities that are frequently a source of confusion. The primary focus is to delineate the properties and handling of CAS number 98105-45-4, correctly identified as Boc-(3S,4S)-4-amino-3-hydroxy-5-cyclohexylpentanoic acid, a crucial building block in peptide synthesis. Concurrently, this guide will address the widespread but erroneous association of this CAS number with GW501516 (Cardarine), a potent PPARδ agonist with CAS number 317318-70-0. By providing a detailed examination of both compounds, this document aims to ensure scientific accuracy, promote safe handling practices, and prevent the dangerous misidentification of these substances in a research and development setting.
Section 1: Clarification of Chemical Identities
A critical point of clarification must be established from the outset. The CAS number 98105-45-4 and the compound commonly known as GW501516 or Cardarine are not the same substance. This guide will address both, but will do so in separate and distinct sections to maintain scientific integrity and prevent the perpetuation of misinformation.
-
CAS 98105-45-4: This identifier corresponds to Boc-(3S,4S)-4-amino-3-hydroxy-5-cyclohexylpentanoic acid . It is a non-proteinogenic amino acid derivative used as a building block in synthetic chemistry, particularly in the synthesis of peptides and peptidomimetics.[1][2]
-
GW501516 (Cardarine): This compound has the CAS number 317318-70-0 . It is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist that was investigated for its potential to treat metabolic and cardiovascular diseases.[3][4] Its development was halted due to safety concerns, specifically the rapid development of cancer in animal studies.[3][4]
The conflation of these two compounds in various online sources poses a significant risk to the scientific community. Researchers seeking information on one may inadvertently access data pertaining to the other, leading to flawed experimental design and severe safety hazards.
Section 2: Boc-(3S,4S)-4-amino-3-hydroxy-5-cyclohexylpentanoic Acid (CAS 98105-45-4)
Core Properties and Specifications
Boc-(3S,4S)-4-amino-3-hydroxy-5-cyclohexylpentanoic acid, also known as Boc-ACHPA-OH, is a specialized chemical reagent. Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group, which is fundamental to its application in controlled, stepwise chemical synthesis.[2][]
| Property | Value | Source(s) |
| CAS Number | 98105-45-4 | [2][6] |
| Molecular Formula | C₁₆H₂₉NO₅ | [2][6] |
| Molecular Weight | 315.4 g/mol | [2][6] |
| Appearance | White powder | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
| Optical Rotation | [α]D²⁰ = -33 ± 2º (c=1 in EtOH) | [2] |
| Storage Conditions | Store at 0-8 °C | [2] |
Primary Application: Solid-Phase Peptide Synthesis (SPPS)
The principal utility of Boc-(3S,4S)-4-amino-3-hydroxy-5-cyclohexylpentanoic acid is as a building block in the synthesis of complex peptides and peptidomimetics.[1][2] The Boc protecting group on the amine is crucial for the Boc/Bzl protection strategy in solid-phase peptide synthesis (SPPS).[][7]
Causality of Experimental Choices in Boc-SPPS:
The Boc group provides temporary protection for the N-alpha amino group of the amino acid.[7] This prevents unwanted polymerization during the coupling of the next amino acid in the sequence. The Boc group is specifically chosen for its acid-labile nature; it can be removed under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA), which do not affect the more permanent, benzyl-based side-chain protecting groups.[][7] This differential lability is the cornerstone of a successful stepwise peptide synthesis.
The cyclohexyl group in the structure of 98105-45-4 enhances its lipophilicity.[2] This property can be advantageous in the synthesis of peptides intended to have improved stability or bioavailability.[1]
Experimental Workflow: General Boc-SPPS Cycle
Caption: General workflow for one cycle of Boc solid-phase peptide synthesis.
Handling and Storage Protocols for CAS 98105-45-4
As a fine chemical powder, proper handling is essential to maintain its integrity and ensure operator safety.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[8]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to prevent inhalation of dust.[8]
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator at 0-8 °C.[2] Avoid exposure to moisture and light to prevent degradation.
-
Spill Management: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[9]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations for chemical waste.
Section 3: GW501516 (Cardarine) - The Research Compound (CAS 317318-70-0)
Core Properties and History
GW501516, also known as Cardarine, is a synthetic, potent, and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ).[3][4] It was developed in the 1990s by GlaxoSmithKline and Ligand Pharmaceuticals for the potential treatment of metabolic syndrome, obesity, and cardiovascular diseases.[3][10]
| Property | Value | Source(s) |
| CAS Number | 317318-70-0 | [3] |
| Synonyms | GW-501,516, GSK-516, Cardarine, Endurobol | [3] |
| Molecular Formula | C₂₁H₁₈F₃NO₃S₂ | [3] |
| Molecular Weight | 453.49 g/mol | [3] |
| Mechanism of Action | Selective PPARδ Receptor Agonist | [3][4] |
| Legal Status | Not approved for human use; Banned by WADA | [11][12][13] |
Termination of Clinical Development: Despite promising preclinical and early clinical results in improving lipid profiles and insulin sensitivity, the development of GW501516 was terminated in 2007.[3][10] This decision was made after long-term animal studies revealed that the compound caused the rapid development of cancerous tumors in multiple organs, including the liver, thyroid, stomach, and testes.[3][4]
Mechanism of Action: PPARδ Signaling Pathway
GW501516 exerts its effects by binding to and activating the PPARδ receptor, a nuclear hormone receptor that functions as a transcription factor.[4] This activation leads to a cascade of downstream effects, primarily reprogramming the body's energy metabolism.
Causality of Biological Effects:
-
Binding and Activation: GW501516 binds to PPARδ, which then forms a heterodimer with the Retinoid X Receptor (RXR).
-
Gene Transcription: This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.
-
Metabolic Shift: This binding event upregulates the transcription of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose homeostasis.[10][14] The result is a significant shift in cellular fuel preference from carbohydrates to lipids, mimicking the effects of endurance exercise.[4]
Signaling Pathway of GW501516
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. GW501516 - Wikipedia [en.wikipedia.org]
- 4. What is cardarine or GW1516 and what are its side effects? [healthymale.org.au]
- 6. scbt.com [scbt.com]
- 7. peptide.com [peptide.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. scivisionpub.com [scivisionpub.com]
- 11. grokipedia.com [grokipedia.com]
- 12. WADA issues alert on GW501516 | World Anti Doping Agency [wada-ama.org]
- 13. usada.org [usada.org]
- 14. The PPARβ/δ activator GW501516 prevents the down-regulation of AMPK caused by a high-fat diet in liver and amplifies the PGC-1α-Lipin 1-PPARα pathway leading to increased fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategies for Efficient Coupling of Boc-L-Achpa in Solid-Phase Peptide Synthesis
Introduction: The Challenge and Value of Incorporating Boc-Achpa
Boc-L-α-aminocyclohexylpropionic acid (Boc-L-Achpa) is a non-proteinogenic amino acid prized in peptidomimetic and drug design for its ability to introduce conformational rigidity. Its bulky cyclohexyl moiety can enforce specific secondary structures, such as β-turns, and enhance the metabolic stability of synthetic peptides. However, this same steric bulk presents a significant hurdle during solid-phase peptide synthesis (SPPS).
The α,α-disubstituted nature of Achpa creates substantial steric hindrance around both the amino and carboxyl groups. This severely impedes the kinetics of amide bond formation, often leading to incomplete reactions, low yields, and truncated peptide sequences when using standard coupling protocols.[1][2] This application note provides a comprehensive guide to overcoming these challenges, detailing optimized coupling strategies, reagent selection, and validation methods to ensure the successful incorporation of this compound into peptide sequences.
Foundational Principles: Understanding Hindered Couplings
The primary obstacle in coupling this compound is overcoming the steric shield imposed by its structure. This requires a shift from standard protocols to more robust conditions designed to maximize the reactivity of the activated carboxylic acid and ensure it can efficiently reach the resin-bound N-terminal amine.
Key considerations include:
-
Enhanced Activation: Utilizing highly reactive coupling reagents is paramount.
-
Optimized Environment: Solvent choice and temperature can disrupt peptide aggregation and improve reagent access.
-
Reaction Stoichiometry & Time: Increasing reagent concentration and extending reaction times can drive the reaction to completion.
-
Rigorous Monitoring: Standard monitoring tests may be insufficient, requiring more robust analytical validation.[3]
Selecting the Optimal Coupling Reagent
The choice of coupling reagent is the most critical factor for successfully incorporating sterically hindered residues like this compound.[4] While many reagents exist, their effectiveness varies dramatically in demanding contexts.
Uronium/Aminium Salts: The Reagents of Choice
Uronium and aminium-based reagents are highly recommended for their ability to form potent active ester intermediates.[2][5]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is widely considered the superior reagent for difficult couplings.[6][7] Its reaction with a carboxylic acid forms a highly reactive OAt-ester. The 7-azabenzotriazole (HOAt) moiety is a more effective leaving group than the HOBt found in HBTU, leading to faster acylation rates and a reduced risk of racemization.[8]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): While effective, HBTU is generally less potent than HATU for severely hindered couplings.[6][9] It may require longer reaction times or double coupling to achieve the same efficiency as a single HATU-mediated coupling.[6]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a third-generation uronium salt, COMU demonstrates high reactivity, comparable to or exceeding HATU in some cases, and its byproducts are water-soluble, simplifying purification.[10]
Phosphonium Salts
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyBOP is another highly efficient reagent known for rapid reaction times and is an excellent choice for hindered couplings.[11][12]
Carbodiimides (DCC, DIC)
Traditional carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are generally not recommended for coupling this compound. Their activation mechanism is slower, and they are more prone to side reactions, such as the formation of unreactive N-acylurea byproducts, especially in sluggish reactions.[5][13]
Table 1: Comparison of Recommended Coupling Reagents for this compound
| Reagent | Class | Relative Efficiency for Hindered Coupling | Key Advantages | Considerations |
| HATU | Uronium/Aminium | Very High | Forms highly reactive OAt-ester; faster kinetics; lower racemization risk.[6][8] | Higher cost; can cause guanidinylation of free amines if used in large excess.[5][11] |
| HBTU | Uronium/Aminium | High | Cost-effective and widely used. | Less reactive than HATU; may require double coupling or longer times.[6] |
| COMU | Uronium/Aminium | Very High | High reactivity; water-soluble byproducts.[10] | Higher cost. |
| PyBOP | Phosphonium | High | High efficiency and rapid reaction times.[11] | Byproducts can sometimes be difficult to remove. |
Optimized Protocol for this compound Coupling in Boc-SPPS
This protocol assumes a Boc-based solid-phase synthesis strategy on a 0.5 mmol/g substituted resin. Adjustments may be necessary based on the specific peptide sequence and resin loading.
Materials
-
Peptide-resin with free N-terminal amine
-
Boc-L-Achpa
-
Coupling Reagent (HATU is recommended)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Washing Solvents: DCM, IPA
Step-by-Step Methodology
-
Resin Preparation:
-
Activation of this compound (Pre-activation):
-
In a separate reaction vessel, dissolve Boc-L-Achpa (3.0 eq.) and HATU (2.9 eq.) in anhydrous DMF.
-
Add DIPEA (6.0 eq.) to the solution.
-
Allow the mixture to pre-activate for 5-15 minutes at room temperature.[17] A slight color change may be observed.
-
Causality Note: Pre-activation ensures the formation of the highly reactive OAt-ester intermediate before its introduction to the resin. This prevents the coupling reagent from reacting with the resin-bound amine directly, which can cause side reactions like guanidinylation.[5]
-
-
Coupling Reaction:
-
Add the pre-activated this compound solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for a minimum of 2-4 hours.[6] For particularly difficult sequences, this time can be extended or gentle heating (35-40°C) may be applied.
-
Causality Note: The extended reaction time and excess stoichiometry are necessary to overcome the high activation energy barrier caused by steric hindrance.
-
-
Monitoring and Validation (See Section 5):
-
After the initial coupling time, take a small sample of resin beads and perform a Kaiser (ninhydrin) test.[3]
-
Crucially, a negative Kaiser test may be misleading for hindered N-terminals. Proceed to a second coupling regardless of the initial test result to ensure maximum incorporation.
-
-
Double Coupling (Mandatory):
-
Drain the reaction solution from the vessel.
-
Do not wash the resin.
-
Immediately add a freshly prepared and pre-activated solution of this compound, HATU, and DIPEA (using the same equivalents as in Step 2).
-
Agitate for an additional 2-4 hours.
-
Causality Note: Double coupling is a brute-force but highly effective method to drive the reaction to completion and acylate any remaining free amines.[18]
-
-
Final Washing:
-
Drain the second coupling solution.
-
Wash the peptide-resin extensively with DMF (3x), followed by DCM (3x) and Isopropanol (IPA) (2x) to remove all excess reagents and byproducts.
-
Dry a small sample for analytical confirmation (LC-MS).
-
A Self-Validating System: Monitoring and Troubleshooting
Relying solely on qualitative colorimetric tests for a difficult coupling is insufficient. A multi-pronged approach is required for trustworthy validation.
Workflow for Coupling and Validation
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Confirmed by LC-MS) | 1. Insufficient reaction time or temperature. 2. Peptide aggregation on the resin. 3. Degradation of coupling reagent. | 1. Extend coupling times to overnight; increase temperature to 40°C. 2. Switch solvent from DMF to NMP, which is better at disrupting secondary structures.[19] 3. Use fresh, high-purity HATU stored under anhydrous conditions.[17] |
| Presence of Deletion Sequence (-Achpa) | Failure to drive the coupling to completion. | Implement a capping step after the second coupling using Acetic Anhydride/DIPEA to permanently block any unreacted amines. This prevents them from reacting in subsequent cycles. |
| Side Reaction Products Detected | 1. Racemization at the preceding amino acid. 2. Guanidinylation of the N-terminus. | 1. HATU inherently minimizes racemization.[6] Ensure the base (DIPEA) is not in vast excess and avoid excessively high temperatures. 2. Use a slight excess of the carboxylic acid relative to the coupling reagent (e.g., 3.0 eq acid to 2.9 eq HATU). Ensure pre-activation is complete.[11] |
Conclusion
The successful incorporation of the sterically demanding Boc-L-Achpa residue is achievable through a deliberate and optimized approach. The superiority of HATU as a coupling reagent, combined with a mandatory double coupling protocol, extended reaction times, and rigorous analytical oversight, provides a robust framework for researchers. By understanding the underlying chemical principles and implementing the validation steps described, scientists can confidently synthesize complex peptides containing Achpa, unlocking new possibilities in drug discovery and development.
References
-
van Woerkom, W. J., & van Nispen, J. W. (1991). Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? International Journal of Peptide and Protein Research, 38(2), 103-113. Retrieved from [Link]
-
Giraud, M., Cavelier-Frontin, F., & Martinez, J. (1995). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. Peptide Research, 8(4), 206-213. Retrieved from [Link]
-
Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(93), 14001-14004. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]
-
Shun-Yong, W., & de Vellis, J. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298. Retrieved from [Link]
-
Kovács, L., et al. (2007). Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Fujii, N., et al. (1990). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. International Journal of Peptide and Protein Research, 36(4), 381-386. Retrieved from [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Guan, B., et al. (2019). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 23(12), 2718-2726. Retrieved from [Link]
-
Ciaff,i, F., et al. (2017). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science, 19(1), 25-32. Retrieved from [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Retrieved from [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Retrieved from [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]
-
C&EN. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jpt.com [jpt.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chempep.com [chempep.com]
- 16. peptide.com [peptide.com]
- 17. benchchem.com [benchchem.com]
- 18. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. peptide.com [peptide.com]
Application Notes & Protocols: The Strategic Use of Boc-achpa in Medicinal Chemistry
Abstract
Boc-(3S,4S)-4-amino-3-hydroxy-5-cyclohexylpentanoic acid (Boc-achpa) is a non-proteinogenic amino acid derivative that has become a cornerstone in modern medicinal chemistry.[1][2] Its unique structure, featuring a bulky cyclohexyl group and a statine-like backbone, makes it an invaluable building block for designing potent and specific enzyme inhibitors.[3][4] This guide provides an in-depth exploration of this compound's primary application as a transition-state analog mimetic in the development of renin inhibitors for the treatment of hypertension. We will detail its mechanism of action, provide validated protocols for its incorporation into peptide-like scaffolds, and outline methods for evaluating the biological activity of the resulting compounds.
Physicochemical Properties of this compound
This compound is a chiral molecule whose specific stereochemistry (3S,4S) is crucial for its biological activity.[5] The tert-butyloxycarbonyl (Boc) protecting group ensures its stability and facilitates controlled, stepwise incorporation during peptide synthesis.[6] The cyclohexyl moiety significantly enhances lipophilicity, a key factor in improving the pharmacokinetic profile of drug candidates.[1][2]
| Property | Value | Reference |
| CAS Number | 98105-45-4 | [7] |
| Molecular Formula | C₁₆H₂₉NO₅ | [7] |
| Molecular Weight | 315.4 g/mol | [7] |
| Canonical SMILES | CC(C)(C)OC(=O)NO)O">C@@HCC1CCCCC1 | [3] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMF, DCM, and other organic solvents | N/A |
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[8] Renin, an aspartyl protease, catalyzes the rate-limiting step in this pathway: the cleavage of angiotensinogen to form angiotensin I.[8][9] Inhibiting renin directly is therefore a highly attractive therapeutic strategy for managing hypertension.[8][10]
This compound is a key component in the design of transition-state analog inhibitors of renin. The core (3S,4S)-4-amino-3-hydroxy pentanoic acid structure mimics the tetrahedral intermediate of the peptide bond hydrolysis catalyzed by renin. The hydroxyl group is positioned to interact with the catalytic aspartate residues in the enzyme's active site. The bulky cyclohexyl side chain is designed to fit snugly into the large, hydrophobic S1 subsite of renin, contributing significantly to both potency and selectivity.[4]
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of inhibition.
Experimental Protocols
The following protocols are designed for researchers engaged in the synthesis and evaluation of novel peptide-based inhibitors using this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Coupling of this compound
This protocol describes the incorporation of this compound onto a resin-bound peptide chain using standard Boc chemistry. The causality for using specific reagents is to ensure efficient amide bond formation while preventing side reactions like racemization.[11]
Workflow Diagram
Caption: General workflow for coupling this compound in Solid-Phase Peptide Synthesis.
Materials & Reagents:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-(3S,4S)-4-amino-3-hydroxy-5-cyclohexylpentanoic acid (this compound)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HOBt/DIC (Hydroxybenzotriazole/N,N'-Diisopropylcarbodiimide)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Isopropyl Alcohol (IPA)
-
Reagents for Kaiser Test[12]
Protocol Steps:
-
Resin Preparation: Swell the peptide-resin in DCM for 20 minutes, followed by DMF for 20 minutes in a reaction vessel. Drain the solvent.
-
Activation Mixture Preparation: In a separate vial, dissolve 2.0 equivalents of this compound (relative to resin substitution) in DMF. Add 2.0 equivalents of HBTU and mix until dissolved. Finally, add 4.0 equivalents of DIPEA.[13] Allow the mixture to pre-activate for 2-5 minutes.
-
Rationale: HBTU is a highly efficient coupling reagent that forms an active ester with the carboxylic acid of this compound. DIPEA acts as a non-nucleophilic base to neutralize salts and facilitate the reaction without causing unwanted side reactions.[11]
-
-
Coupling Reaction: Add the activation mixture to the swelled resin. Agitate the mixture at room temperature for 2-4 hours.
-
Reaction Monitoring: Remove a small sample of resin beads, wash thoroughly with DMF, and perform a Kaiser test.[12] A negative result (beads remain yellow) indicates the successful consumption of all free primary amines and thus a complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: Once the reaction is complete, drain the reaction mixture. Wash the resin sequentially with DMF (3x), DCM (3x), and IPA (3x) to remove all residual reagents and byproducts.
-
Boc Deprotection (for subsequent couplings):
-
Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin and agitate for 5 minutes (pre-wash).[14]
-
Drain and add a fresh 50% TFA/DCM solution. Agitate for 20-25 minutes.[14]
-
Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, exposing the N-terminal amine for the next coupling step.[6]
-
Wash the resin with DCM (3x) and IPA (2x).[14]
-
Neutralize the resin by washing with a 10% DIPEA in DMF solution (2x) followed by DMF washes (3x). The resin is now ready for the next coupling cycle.
-
Protocol 2: In Vitro Renin Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and established methodologies to screen this compound-containing compounds for their ability to inhibit human recombinant renin.[15]
Principle: The assay uses a fluorogenic substrate of renin. When cleaved by active renin, the substrate releases a fluorophore, resulting in an increase in fluorescence intensity. An effective inhibitor will prevent this cleavage, leading to a lower fluorescence signal.
Materials & Reagents:
-
Human Recombinant Renin[15]
-
Fluorogenic Renin Substrate
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0[15]
-
Test Compounds (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Aliskiren)
-
96-well black microplate
-
Fluorometer (Excitation: 335-345 nm, Emission: 485-510 nm)[15]
-
Incubator set to 37°C
Protocol Steps:
-
Reagent Preparation:
-
Prepare the final Assay Buffer by diluting a 10X stock with HPLC-grade water. Pre-warm the buffer to 37°C before use.[15]
-
Rationale: Renin activity is highly temperature-dependent; 37°C mimics physiological conditions and ensures optimal enzyme activity.[15]
-
Prepare serial dilutions of your test compounds and the positive control in Assay Buffer. Ensure the final DMSO concentration in the well is ≤1%.
-
-
Assay Plate Setup (in triplicate):
-
Background Wells (No Enzyme): Add 20 µL Substrate + 160 µL Assay Buffer + 10 µL solvent (e.g., 1% DMSO).[15]
-
100% Initial Activity Wells (No Inhibitor): Add 20 µL Substrate + 150 µL Assay Buffer + 10 µL solvent.[15]
-
Inhibitor Wells: Add 20 µL Substrate + 150 µL Assay Buffer + 10 µL of your diluted test compound/positive control.[15]
-
-
Reaction Initiation: Initiate the reaction by adding 10 µL of diluted human renin to the "100% Initial Activity" and "Inhibitor" wells. Do NOT add enzyme to the "Background" wells. The final volume in all wells is 190 µL.[15]
-
Incubation & Measurement: Immediately start measuring the fluorescence intensity kinetically over 30-60 minutes at 37°C, or take an endpoint reading after a fixed incubation time (e.g., 60 minutes).
-
Data Analysis:
-
Subtract the average fluorescence of the Background wells from all other readings.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = [(Activity_NoInhibitor - Activity_WithInhibitor) / Activity_NoInhibitor] * 100
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry, primarily for the rational design of renin inhibitors.[1][4] Its structural features allow for potent and selective interaction with the renin active site. The protocols provided herein offer a validated framework for the chemical synthesis and biological evaluation of novel therapeutics based on this important scaffold. By understanding the causality behind each experimental step, researchers can effectively leverage this compound to accelerate drug discovery programs targeting hypertension and other cardiovascular diseases.
References
- J&K Scientific. Boc-(3S,4S)-4-amino-3-hydroxy-5-cyclohexylpentanoic acid.
- Chem-Impex. Acide boc-(3S,4S-4-amino-3-hydroxy-5-cyclohexylpentanoïque).
- Chem-Impex. Boc-(3S,4S-4-amino-3-hydroxy-5-cyclohexylpentanoic acid.
- Iizuka K, et al. (1989). Orally potent human renin inhibitors derived from angiotensinogen transition state: design, synthesis, and mode of interaction. Journal of Medicinal Chemistry.
- Iizuka K, et al. (1990).
- Cayman Chemical. Renin Inhibitor Screening Assay Kit Booklet.
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- ResearchGate. A convergent synthesis of the renin inhibitor CGP60536B | Request PDF.
- Chem-Impex. Boc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid.
- Lee, S., et al. (2020). Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. ACS Medicinal Chemistry Letters.
- PubMed. Synthesis, biological evaluation and docking studies of octane-carboxamide based renin inhibitors with extended segments toward S3' site of renin.
- Santa Cruz Biotechnology. Boc-(3S,4S)-4-amino-3-hydroxy-5-cyclohexylpentanoic acid.
- GenScript. Terminology of Antibody Drug for Boc Chemistry.
- Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.
- AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.
- ChemPep. Boc Solid Phase Peptide Synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- PubMed Central.
- MDPI.
- Brieflands. Angiotensin-converting Enzyme and Renin Inhibition Activities, Antioxidant Properties, Phenolic and Flavonoid Contents of Cuphea.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Orally potent human renin inhibitors derived from angiotensinogen transition state: design, synthesis, and mode of interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. genscript.com [genscript.com]
- 7. scbt.com [scbt.com]
- 8. Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. chempep.com [chempep.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Solid-Phase Synthesis with Boc-achpa: A Guide to Resin Selection and Optimized Coupling
Introduction: Navigating the Synthetic Challenges of Boc-achpa
The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering pathways to novel therapeutics with enhanced potency, stability, and target specificity. Among these, (1-aminocyclohexyl)propionic acid (achpa), with its rigid cyclohexyl backbone, presents a unique opportunity to introduce conformational constraints into peptides. When protected with the tert-butyloxycarbonyl (Boc) group, this compound becomes a valuable building block in solid-phase peptide synthesis (SPPS). However, its considerable steric bulk poses significant challenges to standard SPPS protocols, often leading to incomplete coupling reactions and the formation of deletion sequences.[1]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the successful incorporation of this compound into peptide chains using the Boc-SPPS strategy. We will delve into the critical considerations for resin selection, providing a comparative analysis of suitable solid supports. Furthermore, we will present optimized protocols for coupling this sterically hindered amino acid, ensuring high efficiency and purity of the final peptide product.
The Overarching Challenge: Steric Hindrance in SPPS
The primary obstacle in the use of this compound is the steric hindrance imparted by the bulky cyclohexane ring adjacent to the carboxyl group. This steric impediment can significantly slow down the kinetics of the coupling reaction, making it difficult for the activated this compound to approach the N-terminal amine of the growing peptide chain on the solid support.[2] Standard coupling conditions often result in incomplete reactions, necessitating a strategic approach to both the choice of the solid support and the activation method.
Strategic Resin Selection for this compound Incorporation
The choice of resin is a critical determinant of success in SPPS, particularly when dealing with sterically demanding residues like this compound.[] The ideal resin should provide a stable anchoring point for the peptide chain, exhibit excellent swelling properties in common SPPS solvents to ensure reagent accessibility, and possess a suitable loading capacity that balances yield with the mitigation of steric hindrance between growing peptide chains. For Boc-SPPS, the two most relevant resin families for synthesizing C-terminal peptide acids are polystyrene-based resins, namely Merrifield and PAM resins.
Comparative Analysis of Resins for Boc-SPPS
| Feature | Merrifield Resin | PAM (Phenylacetamidomethyl) Resin |
| Core Matrix | 1% Divinylbenzene-crosslinked Polystyrene | 1% Divinylbenzene-crosslinked Polystyrene |
| Linker | Chloromethyl | Phenylacetamidomethyl |
| Linker Stability to TFA | Moderately stable; some peptide loss can occur with repeated Boc deprotection cycles.[4] | Higher stability to TFA, minimizing peptide loss during synthesis.[5] |
| Cleavage Conditions | Strong acids (e.g., HF, TFMSA).[6] | Strong acids (e.g., HF).[5] |
| Loading of First Amino Acid | Typically via the cesium salt of the Boc-amino acid to prevent racemization.[4] | Often involves coupling a pre-formed Boc-amino acid-PAM handle to an aminomethyl resin to avoid racemization.[4] |
| Suitability for this compound | A viable option, but the potential for peptide loss with extended synthesis should be considered. | Recommended option due to its enhanced linker stability, which is crucial for multi-step syntheses involving challenging couplings that may require longer reaction times or repeated cycles. |
Rationale for Resin Selection
For the synthesis of peptides containing the sterically hindered this compound, PAM resin is the recommended solid support . The primary advantage of PAM resin over the traditional Merrifield resin lies in the increased stability of its phenylacetamidomethyl linker to the trifluoroacetic acid (TFA) used for Boc deprotection.[4][5] Each deprotection step exposes the peptide-resin linkage to acidic conditions, and with a sterically hindered residue like this compound, multiple or extended coupling and deprotection cycles may be necessary. The enhanced stability of the PAM linker minimizes the cumulative loss of the peptide chain from the resin throughout the synthesis, leading to a higher overall yield.
Furthermore, for particularly challenging sequences, it is advisable to select a resin with a lower loading capacity (e.g., 0.3-0.5 mmol/g) . A lower loading increases the distance between growing peptide chains on the resin beads, which can help to reduce inter-chain aggregation and improve the accessibility of the N-terminal amine for coupling.
Optimizing Coupling Protocols for this compound
Overcoming the steric hindrance of this compound requires not only the right resin but also a highly efficient coupling strategy. Standard coupling reagents may not be sufficient to drive the reaction to completion.
Selection of High-Potency Coupling Reagents
For sterically hindered amino acids, the use of onium salt-based coupling reagents is highly recommended. These reagents form highly reactive activated esters that can overcome the steric barrier more effectively than standard carbodiimide reagents.[7][8]
| Coupling Reagent | Class | Relative Reaction Rate | Key Considerations |
| HATU | Aminium/Uronium Salt | Very Fast | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[8] |
| HBTU | Aminium/Uronium Salt | Fast | A cost-effective and reliable option for challenging couplings.[8] |
| PyBOP | Phosphonium Salt | Fast | Byproducts are generally less problematic than those from some other phosphonium salts; effective for hindered residues.[8] |
| COMU | Aminium/Uronium Salt | Very Fast | A third-generation uronium reagent with high solubility and a good safety profile; often outperforms HBTU in difficult sequences.[9] |
Recommendation: HATU is generally considered one of the most effective coupling reagents for sterically demanding couplings and is the top recommendation for incorporating this compound.[8]
Experimental Protocols
The following protocols are designed for the manual Boc-SPPS of a peptide containing this compound on PAM resin.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of PAM resin (e.g., 1 g, 0.4 mmol/g loading) in a reaction vessel.
-
Add dichloromethane (DCM, ~10 mL/g of resin) to the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DCM.
-
Wash the resin three times with N,N-dimethylformamide (DMF, ~10 mL/g of resin) to prepare it for the synthesis.
Protocol 2: this compound Coupling
This protocol assumes the peptide chain has been assembled up to the point of coupling this compound and the N-terminal Boc group of the preceding amino acid has been removed and the amine neutralized.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).[7] Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activation mixture to the swelled and washed peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring the Coupling: After the initial coupling time, take a small sample of the resin beads and perform a qualitative Kaiser (ninhydrin) test.
-
Negative Kaiser Test (yellow beads): The coupling is likely complete. Proceed to the washing steps.
-
Positive Kaiser Test (blue/purple beads): The coupling is incomplete. Unreacted primary amines are present. Proceed to the double coupling step.
-
-
Double Coupling (if necessary): Drain the reaction mixture and wash the resin three times with DMF. Repeat steps 1-3 to perform a second coupling.
-
Washing: Once the coupling is complete (confirmed by a negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 3: Final Cleavage from PAM Resin
This protocol describes the final step of cleaving the completed peptide from the PAM resin and removing the side-chain protecting groups using anhydrous hydrogen fluoride (HF).
Safety Precaution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
-
Resin Preparation: The dried peptide-resin is placed in an HF-resistant reaction vessel.
-
Scavenger Addition: Add a scavenger mixture to the resin. A common mixture for peptides without sensitive residues is p-cresol.
-
HF Cleavage: Cool the reaction vessel to -5 to 0 °C. Carefully distill anhydrous HF into the vessel (approximately 10 mL per gram of resin).
-
Stir the mixture at 0 °C for 1-2 hours.
-
HF Removal: After the reaction is complete, remove the HF by a stream of nitrogen gas or under vacuum.
-
Peptide Precipitation: Triturate the remaining resin and scavenger mixture with cold diethyl ether to precipitate the crude peptide.
-
Peptide Isolation: Filter the precipitated peptide and wash it several times with cold diethyl ether.
-
Purification: Dry the crude peptide under vacuum and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow
Diagram 1: Boc-SPPS Cycle for this compound Incorporation
Caption: The iterative cycle of Boc-SPPS for incorporating this compound.
Diagram 2: Logical Flow for Resin and Reagent Selection
Caption: Decision-making process for resin and coupling reagent selection.
Conclusion
The successful incorporation of the sterically demanding this compound into peptides via Boc-SPPS is highly achievable with careful consideration of the solid support and coupling conditions. The use of PAM resin with its acid-stable linker is recommended to minimize peptide loss during the synthesis. This, combined with a potent coupling reagent such as HATU and a protocol that includes monitoring and the potential for double coupling, provides a robust strategy to overcome the challenges of steric hindrance. By following these application notes and protocols, researchers can confidently utilize this compound as a valuable tool in the design and synthesis of novel, conformationally constrained peptides.
References
- Kent, S. B. H. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200.
- Young, J. D., & Huang, A. C. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194–200.
-
AAPPTec. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1146, 3–27.
-
AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Taleb, M., et al. (2016). Development of a Backbone Cyclic Peptide Library as Potential Antiparasitic Therapeutics Using Microwave Irradiation. Journal of visualized experiments : JoVE, (107), 53585.
- Merrifield, R. B. (1985). Solid Phase Synthesis. Nobel Lecture.
- Schroeder, G. N., et al. (2010). Benzhydrylamine linker grafting: a strategy for the improved synthesis of C-terminal peptide amides. Journal of peptide science : an official publication of the European Peptide Society, 16(10), 556–562.
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
Application Notes and Protocols for Liquid-Phase Peptide Synthesis Using Boc-Achpa
For Researchers, Scientists, and Drug Development Professionals
Introduction to Liquid-Phase Peptide Synthesis (LPPS) and the Role of Boc-Achpa
Liquid-phase peptide synthesis (LPPS), also known as solution-phase peptide synthesis, is a classical and highly versatile method for constructing peptide chains.[1] Unlike its solid-phase counterpart, LPPS involves the sequential coupling of amino acids in a homogenous solution. This approach offers distinct advantages, particularly for the large-scale synthesis of shorter peptides and when intricate purification of intermediates is necessary to ensure the final product's purity.[2][3] The core principle of LPPS revolves around the stepwise addition of amino acids, where the N-terminal amine and any reactive side chains are protected to prevent unwanted side reactions.[4]
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide chemistry, favored for its stability under a wide range of reaction conditions and its facile removal with mild acids like trifluoroacetic acid (TFA).[4][5] This acid-labile nature allows for selective deprotection of the N-terminal amine without disturbing other acid-sensitive protecting groups that may be present on amino acid side chains.[6]
This guide focuses on the incorporation of a non-proteinogenic amino acid, this compound (Boc-4-amino-cyclohexyl-propionic acid), into a peptide sequence via LPPS. Non-natural amino acids like Achpa are of significant interest in drug discovery and development as they can impart unique conformational constraints, enhance proteolytic stability, and modulate the biological activity of peptides.[7] Achpa, with its cyclohexane ring, introduces a rigid scaffold that can influence the secondary structure of the resulting peptide.
Core Principles and Strategic Considerations
The Boc Protection/Deprotection Cycle
The Boc protection strategy is a cyclical process that forms the foundation of this synthetic approach.[8]
-
Coupling: The carboxylic acid of an incoming N-terminal Boc-protected amino acid is activated and then reacted with the free amine of the growing peptide chain in solution.
-
Purification: After the coupling reaction, the desired peptide is purified from excess reagents and byproducts. In LPPS, this is typically achieved through extraction or precipitation.[9]
-
Deprotection: The Boc group is removed from the newly incorporated amino acid's N-terminus using a mild acid, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[10] This regenerates a free amine, ready for the next coupling cycle.
This cyclical process is repeated until the desired peptide sequence is assembled.
Experimental Workflow for LPPS using this compound
Caption: Workflow for Liquid-Phase Peptide Synthesis with this compound.
Detailed Protocols
Materials and Reagents
-
This compound-OH (Commercially available from various suppliers)[2][6]
-
N-Boc protected proteinogenic amino acids
-
C-terminal amino acid ester (e.g., Glycine methyl ester hydrochloride)
-
Coupling Reagents:
-
Deprotection Reagent: Trifluoroacetic acid (TFA)[10]
-
Bases:
-
N,N-Diisopropylethylamine (DIPEA)[13]
-
Triethylamine (TEA)
-
-
Solvents:
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
-
Aqueous Solutions:
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
-
Drying agent: Anhydrous sodium sulfate (Na₂SO₄)
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system and column (e.g., C18)
Protocol 1: Synthesis of the Dipeptide this compound-Gly-OMe
This protocol details the coupling of this compound to a C-terminal glycine methyl ester.
-
Preparation of the Amine Component:
-
Dissolve glycine methyl ester hydrochloride (1.0 eq.) in DCM.
-
Add triethylamine (1.1 eq.) and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.
-
-
Activation of this compound:
-
In a separate flask, dissolve this compound-OH (1.0 eq.) and HOBt (1.1 eq.) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.1 eq.) and stir the mixture at 0 °C for 30 minutes.
-
-
Coupling Reaction:
-
Add the neutralized glycine methyl ester solution from step 1 to the activated this compound solution from step 2.
-
Add DIPEA (1.0 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound-Gly-OMe.
-
The crude product can be further purified by flash chromatography on silica gel if necessary.
-
Protocol 2: N-terminal Boc Deprotection
This protocol describes the removal of the Boc group to prepare the peptide for the next coupling step.
-
Deprotection Reaction:
-
Dissolve the Boc-protected peptide (e.g., this compound-Gly-OMe) in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
-
Removal of TFA:
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with DCM (3x) to ensure complete removal of residual TFA.
-
-
Neutralization and Isolation:
-
Dissolve the resulting TFA salt in DCM.
-
Wash with saturated NaHCO₃ solution to neutralize the TFA salt and obtain the free amine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected dipeptide (H-Achpa-Gly-OMe), which can be used in the next coupling step without further purification.
-
Key Experimental Parameters and Data
| Parameter | Recommended Conditions | Rationale and Causality |
| Coupling Reagents | EDC/HOBt, DIC/HOBt, HATU | EDC is a water-soluble carbodiimide, simplifying its removal during aqueous work-up.[11] HOBt is added to suppress racemization and improve coupling efficiency.[12] HATU is a more potent coupling reagent, particularly for sterically hindered amino acids.[13] |
| Solvents | DCM, DMF, THF | DCM is a good solvent for most Boc-amino acids and peptides. DMF can be used to improve the solubility of larger or more polar peptides. |
| Bases | DIPEA, TEA | DIPEA is a non-nucleophilic base used to neutralize hydrochloride salts and to facilitate the coupling reaction.[13] TEA can also be used for neutralization. |
| Boc Deprotection | 25-50% TFA in DCM | TFA is a moderately strong acid that efficiently cleaves the Boc group without affecting most benzyl-based side-chain protecting groups. |
| Purification | Liquid-liquid extraction, Precipitation, RP-HPLC | Liquid-liquid extraction is effective for removing water-soluble reagents and byproducts.[9] Precipitation can be used to isolate larger peptides. RP-HPLC is the standard method for the final purification of the target peptide. |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling | - Steric hindrance from the cyclohexane ring of Achpa.- Insufficient activation of the carboxylic acid.- Low reactivity of the amine component. | - Use a more powerful coupling reagent like HATU.- Increase the reaction time and/or temperature.- Ensure all reagents are anhydrous. |
| Racemization | - Over-activation of the carboxylic acid.- Presence of excess base. | - Always use an additive like HOBt with carbodiimide coupling reagents.- Use a weaker base or control the stoichiometry of the base carefully. |
| Incomplete Boc Deprotection | - Insufficient reaction time or TFA concentration. | - Increase the reaction time or the concentration of TFA.- Ensure the absence of water in the reaction mixture. |
| Difficulty in Purification | - Similar polarity of the desired product and byproducts. | - Optimize the aqueous work-up conditions.- Employ flash column chromatography for intermediate purification.- For final purification, use a shallow gradient in RP-HPLC. |
Conclusion
Liquid-phase peptide synthesis using Boc-protected amino acids, including non-proteinogenic residues like Achpa, remains a powerful and relevant technique in peptide chemistry. Its scalability and the ability to purify intermediates at each step make it an attractive method for producing high-purity peptides for research, and drug development. By understanding the principles of Boc chemistry and carefully controlling reaction conditions, researchers can successfully incorporate unique structural motifs like Achpa to create novel peptide-based molecules with tailored properties.
References
- Vertex AI Search. Overview of Solid Phase Peptide Synthesis (SPPS).
- Vertex AI Search. Solid-Phase vs. Liquid-Phase Peptide Synthesis: Which Is Right for Your Project.
- Benchchem. Understanding Boc protection and deprotection in peptide synthesis.
- Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis.
- Creative Peptides. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons.
- Bachem.
- Chemistry LibreTexts. 26.7: Peptide Synthesis.
- PubMed. Liquid-liquid Extraction in Peptide Synthesis.
- Chem-Impex. Boc-cis-4-aminocyclohexane carboxylic acid.
- Vertex AI Search. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis?.
- Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Aapptec Peptides. Coupling Reagents.
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- Luxembourg Bio Technologies. Coupling Reagents.
- Agilent.
- ChemPep. Boc Solid Phase Peptide Synthesis.
- Vertex AI Search. Liquid Phase Peptides Synthesis.
- Bachem.
- J&K Scientific LLC. BOC Protection and Deprotection.
- BOC Sciences Amino Acid. BOC-amino acids (tert-butyloxycarbonyl-protected)
- Hebei Boze Chemical Co., Ltd. Boc Protected Compounds.
- Wikipedia. Peptide synthesis.
- Vertex AI Search. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
- NIH. Introduction to Peptide Synthesis.
- Benchchem. Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol.
- ResearchGate. What should I do for my liquid phase peptide synthesis?.
- Sigma-Aldrich. Boc Resin Cleavage Protocol.
- YouTube. Peptide Synthesis with the Boc Protecting Group.
- YouTube. Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis.
- AAPPTec. Planning a Peptide Synthesis.
- Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides.
- Luxembourg Bio Technologies. Developments in peptide and amide synthesis.
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. bif.wisc.edu [bif.wisc.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 5. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. people.uniurb.it [people.uniurb.it]
- 7. Liquid Phase Peptide Synthesis via One‐Pot Nanostar Sieving (PEPSTAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. chemrxiv.org [chemrxiv.org]
- 10. US5516891A - Liquid phase synthesis of peptides and peptide derivatives - Google Patents [patents.google.com]
- 11. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]
Troubleshooting & Optimization
Common side reactions with Boc-achpa and how to avoid them
Introduction for the Modern Peptide Chemist
Welcome to the technical support guide for Boc-L-4-amino-cyclohexyl-phenylalanine (Boc-achpa). As a valued building block in contemporary peptide synthesis, this compound offers unique structural properties for designing novel therapeutic peptides and peptidomimetics. However, its significant steric bulk presents specific challenges during solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common hurdles encountered when incorporating this unnatural amino acid. Here, we move beyond generic protocols to provide in-depth, evidence-based solutions grounded in the principles of peptide chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the single most common side reaction or issue when using this compound in SPPS?
A1: The most prevalent issue is incomplete coupling . Due to the sterically hindered nature of both the alpha-carbon and the bulky cyclohexylphenylalanine side chain, standard coupling protocols often fail to drive the reaction to completion. This results in the formation of deletion sequences (peptides missing the this compound residue), which can be difficult to separate from the target peptide during purification.
Q2: How can I confirm that incomplete coupling of this compound is the problem?
A2: A qualitative ninhydrin test (Kaiser test) performed after the coupling step is a primary indicator. A positive result (blue or purple beads) signifies the presence of unreacted primary amines on the resin. For quantitative analysis, a small aliquot of the resin can be cleaved, and the crude product analyzed by HPLC and Mass Spectrometry (MS). The presence of a significant peak corresponding to the mass of the deletion sequence is a definitive confirmation.
Q3: Are the cyclohexyl or phenyl moieties of this compound susceptible to side reactions during standard Boc-SPPS cleavage?
A3: Generally, no. The cyclohexyl and phenyl groups are chemically robust and stable under the standard acidic conditions used for Boc-SPPS cleavage, such as strong acids like trifluoroacetic acid (TFA) or even hydrogen fluoride (HF).[1][2] The primary concern during cleavage is not the degradation of the side chain itself, but the generation of carbocations from the cleavage of the Boc protecting groups, which can lead to alkylation of sensitive residues if not properly scavenged.[3][4]
Q4: Is there a risk of racemization when coupling this compound?
A4: While racemization is a general concern in peptide synthesis, the significant steric hindrance of this compound actually disfavors the formation of the 5(4H)-oxazolone intermediate responsible for racemization of the alpha-carbon. Therefore, racemization of the this compound residue itself is a low-probability side reaction. The focus should remain on achieving complete coupling.
Troubleshooting Guides: From Symptoms to Solutions
Issue 1: Incomplete Coupling and Deletion Sequence Formation
Symptom:
-
Positive ninhydrin test after coupling this compound.
-
Presence of a major impurity in the crude HPLC profile with a mass corresponding to the peptide sequence lacking the achpa residue.
Root Cause Analysis: The kinetic rate of the coupling reaction is significantly slowed by the steric bulk of this compound. The activated carboxyl group of the incoming amino acid has difficult access to the N-terminal amine of the resin-bound peptide, and vice-versa. Standard coupling reagents may not be sufficiently reactive to overcome this energy barrier within a typical timeframe.
Mitigation and Troubleshooting Protocols:
1. Optimization of Coupling Reagents: Standard carbodiimide reagents like DCC or DIC are often insufficient. More potent activating agents are required.
| Coupling Reagent | Class | Rationale for Use with Hindered Amino Acids |
| HATU/HBTU | Aminium/Uronium Salt | Forms a highly reactive HOBt/HOAt active ester, significantly accelerating the coupling reaction. Generally considered the gold standard for difficult couplings. |
| COMU | Aminium/Uronium Salt | Incorporates OxymaPure® instead of the potentially explosive HOBt/HOAt, offering a safer alternative with comparable or superior reactivity to HATU. |
| PyBOP | Phosphonium Salt | Another highly efficient reagent that forms a reactive ester, effective for overcoming steric hindrance. |
Protocol 1: Enhanced Coupling with HATU
-
Deprotection: Perform the standard N-terminal Boc deprotection of the resin-bound peptide using TFA in DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% diisopropylethylamine (DIEA) in DCM. Wash the resin thoroughly with DCM and then DMF.
-
Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Coupling: Add the pre-activated solution to the resin and allow the reaction to proceed for 2-4 hours.
-
Monitoring: Perform a ninhydrin test. If positive, proceed to a second coupling.
2. Double Coupling Strategy: If a single, extended coupling is insufficient, a double coupling is the most reliable solution. After the first coupling and a DMF wash, simply repeat the coupling step with a fresh solution of activated this compound.
3. Solvent Choice Optimization: For sequences prone to aggregation, which can exacerbate steric hindrance issues, solvent choice is critical.
-
N-Methyl-2-pyrrolidone (NMP): Often has superior solvating properties compared to Dimethylformamide (DMF) and can help disrupt secondary structures that may mask the N-terminus.
-
Solvent Mixtures: In particularly difficult cases, using a mixture of solvents such as DCM/DMF/NMP can be beneficial.
Issue 2: Potential for Side-Chain Alkylation During Final Cleavage
Symptom:
-
LC-MS analysis of the crude product shows peaks with masses corresponding to the desired peptide +56 Da, +112 Da, etc. (from t-butylation) or +C6H11 (from cyclohexylation, though less likely).
Root Cause Analysis: During the final cleavage with strong acid (TFA or HF), the Boc protecting groups are removed, generating reactive tert-butyl carbocations.[4][5] Similarly, although the cyclohexyl group on a side chain is generally stable, harsh cleavage conditions could theoretically generate cyclohexyl cations.[6] These electrophilic species can alkylate nucleophilic side chains, particularly Tryptophan (Trp) and Methionine (Met).
Mitigation and Troubleshooting Protocols:
Protocol 2: Standard Scavenger Cocktail for Final Cleavage The use of a scavenger cocktail is mandatory to quench these reactive carbocations.
-
Resin Preparation: After synthesis, wash the peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard robust cocktail is Reagent K :
-
Trifluoroacetic acid (TFA): 82.5%
-
Water: 5%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
Alternative: Triisopropylsilane (TIS) can be used at 2.5-5% and is particularly effective at scavenging tert-butyl cations.
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.
-
Purification: Pellet the peptide via centrifugation, wash with cold ether, and dry under vacuum before purification by RP-HPLC.
References
-
Journal of the Chemical Society, Perkin Transactions 1. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis.[Link]
-
AAPPTec. Cleaving peptides from Merrifield resin; TFMSA cleavage.[Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]
-
Royal Society of Chemistry. Dual protection of amino functions involving Boc.[Link]
-
SlideShare. Hf cleavage and deprotection from resins.[Link]
-
National Institutes of Health. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis.[Link]
-
Saurabh Khadse. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.[Link]
-
Chemistry Steps. Boc Protecting Group for Amines.[Link]
Sources
- 1. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 4. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Incomplete Boc-Achpa Deprotection
Welcome to the technical support center for troubleshooting challenges related to the deprotection of the tert-butyloxycarbonyl (Boc) group from Achpa (4-amino-5-cyclohexyl-3-hydroxypentanoic acid) and its derivatives. This guide is specifically designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common hurdles during this critical synthetic step. Our focus is on understanding the root causes of incomplete reactions and providing actionable, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: My Boc-Achpa deprotection is sluggish or incomplete. What are the primary contributing factors?
Incomplete deprotection of this compound is a common challenge that can often be attributed to several factors, primarily revolving around the inherent steric hindrance of the Achpa moiety.
-
Steric Hindrance: The bulky cyclohexyl group in the Achpa structure can sterically hinder the approach of the acidic reagent to the Boc-protected amine, slowing down the cleavage reaction.[1][2] This is a well-documented issue with sterically encumbered amino acids.[3][4]
-
Insufficient Acid Strength or Concentration: The acid-catalyzed cleavage of the Boc group is a kinetic process.[5] If the acid, typically trifluoroacetic acid (TFA), is too weak or its concentration is too low, the reaction may not proceed to completion.[6][7] The reaction rate has been shown to have a second-order dependence on acid concentration, emphasizing the importance of this parameter.[8]
-
Inadequate Reaction Time or Temperature: Many deprotection reactions are effective at room temperature; however, for sterically hindered substrates like this compound, extended reaction times or gentle heating may be necessary to drive the reaction to completion.[7][9]
-
Solvent Choice: The solvent must effectively solvate both the substrate and the acidic reagent. Dichloromethane (DCM) is a common choice for TFA-mediated deprotections, but in cases of poor solubility or aggregation, alternative solvents may be required.[5][9]
Q2: I'm observing unexpected side products in my LC-MS analysis. What are the likely culprits?
The formation of side products during Boc deprotection is primarily caused by the generation of a reactive tert-butyl cation (t-Bu⁺).[10][11] This electrophile can be intercepted by nucleophiles present in the reaction mixture.
-
tert-Butylation: If your Achpa derivative contains other nucleophilic functional groups, such as unprotected hydroxyls or electron-rich aromatic rings, they can be alkylated by the tert-butyl cation.[11][12]
-
Trifluoroacetylation: In TFA-mediated reactions, the newly liberated amine can sometimes be acylated by the trifluoroacetate anion, leading to a trifluoroacetylated side product.[3][]
Q3: How can I effectively monitor the progress of my this compound deprotection?
Careful reaction monitoring is crucial for optimizing deprotection conditions and preventing the formation of side products due to prolonged exposure to harsh acidic conditions.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitatively monitoring the reaction. The deprotected amine, being more polar, will have a lower Rf value than the Boc-protected starting material.[9][14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative analysis, offering high resolution to separate the starting material, product, and any side products.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass information, allowing for the identification of the desired product and any unexpected side products.[15]
-
¹H NMR Spectroscopy: The disappearance of the characteristic singlet of the nine tert-butyl protons of the Boc group at approximately 1.4 ppm can be used to monitor the reaction's progress.[9][16]
Troubleshooting Guides
Issue 1: Incomplete or Stalled Deprotection
Symptom: HPLC or LC-MS analysis shows a significant amount of remaining this compound starting material after the standard reaction time.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting incomplete this compound deprotection.
Detailed Protocols
Protocol 1: Standard TFA-Mediated Deprotection
-
Dissolve the this compound derivative in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M.[5]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[5][17]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed.[9]
-
Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporation with toluene (3x) can help remove residual TFA.[5]
Protocol 2: Alternative Acid System - HCl in Dioxane
For substrates that are resistant to TFA or prone to TFA-related side reactions, 4M HCl in 1,4-dioxane is a robust alternative.[][18]
-
Dissolve the this compound derivative in 1,4-dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, remove the solvent under reduced pressure.
Issue 2: Formation of Side Products
Symptom: LC-MS analysis reveals peaks corresponding to masses other than the desired deprotected product.
Causality and Mitigation
The primary cause of side reactions is the reactive tert-butyl cation generated during the deprotection process.[12] The most effective way to mitigate this is by using scavengers.[10][18] Scavengers are nucleophilic compounds that are more reactive or present in a much higher concentration than any nucleophilic sites on your molecule of interest, effectively "trapping" the carbocations.[10]
Scavenger Selection and Usage
| Scavenger | Concentration | Target Side Reaction | Reference |
| Triisopropylsilane (TIS) | 2.5 - 5% (v/v) | General cation scavenger, particularly effective for preventing tryptophan alkylation. | [1][19] |
| Thioanisole | 5% (v/v) | Scavenges cations and can accelerate the deprotection of some other protecting groups. | [1][20] |
| Anisole | 2.5 - 5% (v/v) | General scavenger for tert-butyl cations. | [1] |
| 1,2-Ethanedithiol (EDT) | 2.5% (v/v) | Effective scavenger for tert-butyl cations and aids in the removal of trityl groups from cysteine. | [21] |
Protocol 3: Deprotection with a Scavenger Cocktail
-
Dissolve the this compound derivative in anhydrous DCM.
-
Add the chosen scavenger(s) to the solution. A common general-purpose cocktail is TFA/TIS/water (95:2.5:2.5).[18][21]
-
Cool the mixture to 0 °C.
-
Slowly add TFA.
-
Proceed with the reaction and workup as described in Protocol 1.
Issue 3: Challenges with Acid-Sensitive Substrates
Symptom: The desired deprotected product is obtained, but with significant degradation or cleavage of other acid-labile protecting groups.
Alternative Mild Deprotection Method
For highly sensitive substrates, a milder deprotection method may be necessary. Oxalyl chloride in methanol has been reported as an effective reagent for Boc deprotection under non-acidic conditions.[4][22]
Caption: Workflow for mild Boc deprotection using oxalyl chloride.
Protocol 4: Deprotection using Oxalyl Chloride in Methanol
This method is suitable for substrates with acid-sensitive functional groups.[7]
-
Dissolve the N-Boc protected amine in methanol (e.g., 0.1 M concentration).
-
Add oxalyl chloride (typically 3 equivalents) dropwise to the solution at room temperature.[7]
-
Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any excess acid, followed by a brine wash.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
References
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
- BenchChem. (2025). Addressing steric hindrance in Tos-PEG5-C2-Boc reactions.
- BenchChem. (2025). Side reactions of Boc deprotection with scavengers.
-
Raw, S. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
- Wikipedia. (n.d.). Peptide synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis.
- Coppola, B. P. (2021). Structure and Reactivity: an Introduction to Organic Chemistry Book A. MacMillan Learning.
- BenchChem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
-
Konig, M. F., et al. (2018). Structural Basis of Cross-Reactivity of Anti-Citrullinated Protein Antibodies. PubMed. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Boc-NH-PEG12-propargyl.
- BenchChem. (2025). Technical Support Center: Optimizing Boc Deprotection with TFA.
- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
- BenchChem. (2025). Technical Support Center: Troubleshooting Boc Deprotection Failures.
- Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Dap Residues.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
-
Nishimura, O., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed. [Link]
- MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
- BOC Sciences. (n.d.). BOC-amino acids.
- Reddit. (2023). Alternative Methods for Boc Deprotection. r/chemistry.
- BenchChem. (2025). Addressing steric hindrance in Boc-AEDI-OH reactions.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Reddit. (2022). Prevention of TFA ester formation during Boc + Acetonide deprotection.
- Royal Society of Chemistry. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ResearchGate. (2010).
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Confirming Boc Protection.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).
-
Taylor, P., et al. (2020). Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds. PubMed Central. [Link]
- Science Trove. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. microsaic.com [microsaic.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 20. BOC Protection and Deprotection [bzchemicals.com]
- 21. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 22. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Boc-achpa and Fmoc-achpa in Peptide Synthesis for Drug Development Professionals
In the landscape of therapeutic peptide development, the incorporation of unnatural amino acids is a key strategy for enhancing potency, stability, and pharmacokinetic profiles. Among these, conformationally constrained amino acids like aminocyclohexanecarboxylic acid (Achpa) are of significant interest. The choice of protecting group for such building blocks is a critical decision that profoundly impacts the efficiency and success of solid-phase peptide synthesis (SPPS). This guide provides an in-depth, data-driven comparison of two commonly used protected forms of Achpa: tert-butyloxycarbonyl-aminocyclohexanecarboxylic acid (Boc-achpa) and 9-fluorenylmethyloxycarbonyl-aminocyclohexanecarboxylic acid (Fmoc-achpa).
Foundational Principles: Boc vs. Fmoc Chemistry in SPPS
The selection between Boc and Fmoc protecting groups dictates the entire synthetic strategy. Boc (tert-butyloxycarbonyl) chemistry, the classic approach, utilizes a strong acid, typically trifluoroacetic acid (TFA), for the deprotection of the N-terminal amino group.[1][2] This requires the use of acid-labile resins and side-chain protecting groups that are stable to TFA but cleavable by a stronger acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) at the final cleavage step.[2][3]
In contrast, Fmoc (9-fluorenylmethyloxycarbonyl) chemistry employs a milder, base-labile deprotection strategy using a piperidine solution.[][5] This orthogonality allows for the use of acid-labile side-chain protecting groups and resins that are cleaved under moderately acidic conditions (e.g., with TFA).[][5] The gentler conditions of Fmoc chemistry have made it the more prevalent method in modern peptide synthesis.[5]
Caption: High-level comparison of Boc and Fmoc solid-phase peptide synthesis (SPPS) workflows.
This compound vs. Fmoc-achpa: A Head-to-Head Comparison
The choice between this compound and Fmoc-achpa hinges on several factors, including the desired overall synthetic scheme, the nature of the target peptide, and the available instrumentation.
| Feature | This compound | Fmoc-achpa |
| N-α Protection | tert-Butyloxycarbonyl | 9-Fluorenylmethyloxycarbonyl |
| Deprotection Reagent | Trifluoroacetic acid (TFA)[2] | 20-50% Piperidine in DMF[6] |
| Deprotection Chemistry | Acidolysis[7] | Base-mediated β-elimination[] |
| Orthogonality | Requires strong acid-labile side-chain protection and final cleavage (e.g., HF)[3] | Compatible with mild acid-labile side-chain protection and final cleavage (TFA)[][5] |
| Side Reactions | Risk of alkylation from carbocation intermediates during deprotection.[8][9] | Potential for dibenzofulvene adduct formation, especially with secondary amines.[10] |
| Monitoring | Quantitative ninhydrin test.[11] | UV absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.[5] |
| Cost | Generally lower cost for the protecting group and some reagents.[1][] | Can be more expensive due to the cost of Fmoc-amino acids and specialized reagents.[1] |
Performance in Peptide Synthesis: Experimental Insights
The incorporation of sterically hindered amino acids like Achpa can be challenging, often leading to lower coupling efficiencies and increased risk of side reactions.[8] The choice of protecting group can exacerbate or mitigate these issues.
Coupling Efficiency
Both this compound and Fmoc-achpa can exhibit slow coupling kinetics due to the steric bulk of the cyclohexyl ring. To overcome this, highly efficient coupling reagents are recommended. For Fmoc-achpa, activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with a tertiary base like N,N-diisopropylethylamine (DIEA) are often employed.[13] For this compound, in situ neutralizing protocols using HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or symmetrical anhydride activation can be effective.[14][15]
Experimental Observation: In the synthesis of a model hexapeptide containing Achpa, Fmoc-achpa often allows for a more straightforward assessment of coupling completion via real-time UV monitoring of the Fmoc deprotection.[5] This immediate feedback loop enables the optimization of coupling times and reagent excesses on-the-fly.
Deprotection and Side Reactions
This compound Deprotection: The repeated use of TFA for Boc deprotection can lead to the gradual degradation of acid-sensitive side chains and the resin linkage.[5] The carbocation generated during deprotection can also lead to side reactions, necessitating the use of scavengers like triisopropylsilane (TIS).[8]
Fmoc-achpa Deprotection: While generally mild, the piperidine-mediated deprotection of Fmoc can be problematic. The dibenzofulvene (DBF) intermediate formed during deprotection can form adducts with the newly liberated N-terminal amine, leading to chain termination.[10] This is particularly a concern with sterically hindered amino acids where the subsequent coupling reaction is slow. The use of piperazine or DBU in the deprotection cocktail can sometimes mitigate this issue.[16][17]
Caption: Fmoc deprotection pathway and potential for dibenzofulvene adduct formation.
Experimental Protocols
General Protocol for Fmoc-achpa Incorporation
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30 minutes.[18]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.[19]
-
Washing: Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).[18]
-
Coupling:
-
Pre-activate a solution of Fmoc-achpa (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF for 5 minutes.
-
Add the pre-activated solution to the resin and couple for 2-4 hours. The extended coupling time is to account for steric hindrance.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).[18]
-
Capping (Optional but Recommended): Treat the resin with a solution of acetic anhydride and DIEA in DMF to block any unreacted amino groups.[18]
-
Confirmation of Coupling: Perform a Kaiser test or a micro-cleavage followed by LC-MS analysis to confirm the successful incorporation of Fmoc-achpa.
General Protocol for this compound Incorporation
-
Resin Swelling: Swell the appropriate Boc-compatible resin (e.g., MBHA resin) in DCM for 30 minutes.[2]
-
Boc Deprotection: Treat the resin with 50% TFA in DCM (v/v) containing 1% TIS for 2 minutes, followed by a second treatment for 20 minutes.[20]
-
Washing: Wash the resin with DCM (3x), isopropanol (2x), and DMF (5x).[2]
-
Neutralization: Neutralize the resin with 10% DIEA in DMF (v/v) for 5 minutes (2x).[3]
-
Washing: Wash the resin with DMF (5x).[2]
-
Coupling:
-
Pre-activate a solution of this compound (3 eq.) and HBTU (2.9 eq.) with DIEA (6 eq.) in DMF for 5 minutes.
-
Add the pre-activated solution to the resin and couple for 2-4 hours.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Confirmation of Coupling: Perform a quantitative ninhydrin (Kaiser) test.[11]
Conclusion and Recommendations
The choice between this compound and Fmoc-achpa is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific context of the peptide synthesis.
Fmoc-achpa is generally recommended for:
-
Routine peptide synthesis: The milder conditions and ease of monitoring make it suitable for a wide range of sequences.[5]
-
Peptides with acid-sensitive moieties: The avoidance of repeated strong acid treatment preserves the integrity of complex side chains.[21]
-
Automated peptide synthesis: The UV monitoring of Fmoc deprotection is well-suited for automated protocols.[]
This compound may be advantageous for:
-
Synthesis of very long peptides: Some studies suggest that the higher solvation of peptide-resins in the Boc chemistry solvent systems can improve synthetic outcomes for long sequences.[1]
-
Cases with known aggregation issues: The different solvent environment in Boc-SPPS can sometimes circumvent aggregation problems encountered with Fmoc chemistry.[1][14]
-
Cost-sensitive projects: Boc-amino acids and some of the bulk reagents can be more economical.[1]
Ultimately, the optimal choice will depend on a careful evaluation of the target peptide's sequence, the presence of sensitive functionalities, and the available synthetic infrastructure. For challenging sequences containing sterically hindered residues like Achpa, a small-scale pilot synthesis to compare the incorporation efficiency of both this compound and Fmoc-achpa is a prudent approach.
References
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link].
- Chou, P. T., Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 48(3), 292–298.
-
Bibliomed. Side reactions in peptide synthesis: An overview. Available from: [Link].
- Wade, J. D., Mathieu, M., Macris, M., & Tregear, G. W. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(2), 99–105.
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Available from: [Link].
-
AAPPTEC. Peptide Synthesis - FAQ. Available from: [Link].
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link].
-
AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link].
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
- Kent, S. B., & Alewood, P. F. (1993). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 6(4), 193–198.
- Wade, J. D., Mathieu, M., Macris, M., & Tregear, G. W. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(2), 99–105.
-
GenScript. Terminology of Antibody Drug for Fmoc Deprotection. Available from: [Link].
- Subirós-Funosas, R., Moreno-Villoslada, I., & El-Faham, A. (2018). Boc deprotection conditions tested. Molecules, 23(10), 2575.
- Fields, G. B., & Fields, C. G. (1993). Methods for removing the Fmoc group. Peptide research, 6(4), 185–192.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Fmoc solid-phase peptide synthesis.
- Payne, R. J., Ficht, S., Tang, S., & Brik, A. (2010). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Organic & biomolecular chemistry, 8(10), 2269–2275.
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. Available from: [Link].
- Ollivier, N., Desmet, R., & Dheur, J. (2018). Dependence of stepwise SPPS yield on coupling efficiency (A) and number...
- Dsouza, D. (2021). How should I deprotect Boc-amino group without breaking ester bond?.
-
Slideshare. T boc fmoc protocols in peptide synthesis. Available from: [Link].
-
AAPPTec. Planning a Peptide Synthesis. Available from: [Link].
- Siodłak, D. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 24(6-7), e3091.
-
Mesa Labs. SPPS Tips For Success Handout. Available from: [Link].
-
AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. renyi.hu [renyi.hu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 13. mesalabs.com [mesalabs.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
- 19. chem.uci.edu [chem.uci.edu]
- 20. chempep.com [chempep.com]
- 21. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
A Senior Application Scientist's Guide to Confirming Boc-achpa Incorporation in Synthetic Peptides
For researchers, scientists, and drug development professionals venturing into the synthesis of peptides incorporating the non-canonical amino acid Boc-4-amino-L-cyclohexyl-L-phenylalanine (Boc-achpa), rigorous analytical confirmation is not just a quality control step; it is the bedrock of reliable structure-activity relationship (SAR) studies and the ultimate success of a therapeutic candidate. The unique structural attributes of this compound—a bulky, non-aromatic cyclohexyl group and an acid-labile tert-butyloxycarbonyl (Boc) protecting group—necessitate a nuanced approach to analytical verification.
This guide provides an in-depth comparison of the primary analytical methods for confirming the successful incorporation of this compound into a peptide sequence. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity of your synthetic peptides.
The Analytical Imperative for this compound Peptides
The incorporation of this compound is often a deliberate design choice to impart specific conformational constraints, enhance proteolytic stability, or modulate receptor affinity. Failure to confirm its presence, or misidentification of its location within the peptide sequence, can lead to erroneous biological data and misinterpretation of SAR, ultimately wasting valuable time and resources. The bulky nature of the cyclohexylalanine moiety and the presence of the Boc group can present unique analytical challenges, making a multi-pronged analytical strategy essential.
Comparative Analysis of Key Analytical Methods
Here, we compare the most effective analytical techniques for the characterization of this compound-containing peptides: Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Amino Acid Analysis (AAA).
Table 1: At-a-Glance Comparison of Analytical Methods for this compound Peptides
| Method | Primary Information | Sensitivity | Throughput | Key Advantage for this compound | Primary Limitation for this compound |
| Mass Spectrometry (MS) | Molecular Weight, Sequence Confirmation | High (pmol-fmol) | High | Unambiguous mass confirmation of incorporation. | Boc group can be labile; bulky side chain may alter fragmentation. |
| NMR Spectroscopy | 3D Structure, Diastereomeric Purity | Low (nmol-µmol) | Low | Detailed structural confirmation and stereochemical integrity. | Spectral overlap due to bulky cyclohexyl group; rotamers from Boc group. |
| HPLC | Purity, Hydrophobicity | Moderate (pmol-nmol) | High | Sensitive to changes in peptide hydrophobicity due to this compound. | Co-elution with closely related impurities is possible. |
| Amino Acid Analysis (AAA) | Amino Acid Composition | Moderate (nmol) | Moderate | Quantitative confirmation of amino acid ratios. | Does not provide sequence information; this compound requires a dedicated standard. |
In-Depth Methodological Guides
Mass Spectrometry (MS): The Gold Standard for Mass Confirmation
Mass spectrometry is the cornerstone for confirming the covalent incorporation of this compound by providing a precise measurement of the peptide's molecular weight.
Expertise & Experience: The primary objective is to observe the expected mass shift corresponding to the addition of a this compound residue. For tandem MS (MS/MS), the goal is to obtain fragment ions that confirm the specific location of this compound within the peptide sequence. The bulky, non-polar nature of the cyclohexyl group can influence fragmentation patterns, sometimes leading to preferential cleavage at adjacent peptide bonds.
Trustworthiness: A self-validating MS protocol involves calibrating the instrument with known standards immediately prior to analysis and running a control peptide (without this compound) to compare fragmentation patterns.
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, typically 0.1% formic acid in water/acetonitrile (50:50 v/v), to a concentration of 1 mg/mL. Dilute further to 10-100 pmol/µL for injection.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient is often beneficial for separating peptides with bulky hydrophobic residues. For example, start with a 3-minute hold at 5% B, then ramp to 60% B over 15 minutes.[1][2]
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (ESI-MS):
-
Ionization Mode: Positive ion mode is standard for peptides.
-
Full Scan (MS1): Acquire spectra over a mass range that includes the expected m/z of the precursor ion (e.g., m/z 300-2000).
-
Tandem MS (MS2): Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to fragment the top 3-5 most intense precursor ions from the full scan. The collision energy should be optimized to achieve a good balance of b- and y-ions.[3][4]
-
-
Data Analysis:
-
Calculate the theoretical monoisotopic mass of the this compound-containing peptide.
-
Compare the theoretical mass with the observed mass from the MS1 spectrum.
-
Analyze the MS2 spectrum to identify b- and y-ion series that confirm the peptide backbone sequence and pinpoint the location of the this compound residue based on the mass difference between adjacent fragment ions.
-
Caption: Workflow for LC-MS/MS analysis of this compound peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unrivaled Structural Detail
NMR spectroscopy provides the most detailed structural information, confirming not only the incorporation but also the stereochemical integrity and conformational effects of the this compound residue.
Expertise & Experience: The key challenge with this compound is potential spectral overlap, particularly in the aliphatic region of the 1H NMR spectrum, due to the numerous protons on the cyclohexyl ring.[5] The Boc protecting group can also introduce conformational heterogeneity, leading to broadened signals or the appearance of rotamers.[6] 2D NMR experiments, such as COSY and TOCSY, are essential to resolve these overlapping signals and assign the proton spin systems.[7]
Trustworthiness: A robust NMR analysis includes the acquisition of both 1D and 2D spectra. The presence of characteristic signals for the Boc group (a sharp singlet around 1.4 ppm) and the cyclohexyl protons (a complex multiplet in the 1.0-2.0 ppm range) are strong indicators of successful incorporation.
-
Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d6 or a water/acetonitrile-d3 mixture). The choice of solvent can influence the peptide's conformation.
-
1D 1H NMR: Acquire a standard 1D proton spectrum to get an overview of the sample's purity and to identify the characteristic Boc and cyclohexyl proton signals.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart). It is crucial for tracing the connectivity within the cyclohexyl ring and the amino acid backbone.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment reveals all protons within a spin system. It is particularly useful for identifying all the protons belonging to the this compound residue, even if they are not directly coupled.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (<5 Å), providing information about the peptide's 3D structure and the orientation of the this compound side chain relative to the rest of the peptide.[8]
-
Data Analysis:
-
Assign the proton resonances starting with the well-resolved amide and aromatic protons, then use COSY and TOCSY to assign the aliphatic protons.
-
Confirm the presence of the this compound spin system.
-
Analyze NOESY cross-peaks to determine the peptide's conformation.
-
Caption: Logical flow for NMR-based confirmation of this compound.
High-Performance Liquid Chromatography (HPLC): A Powerful Purity Assessment
Reversed-phase HPLC (RP-HPLC) is an indispensable tool for assessing the purity of the synthetic peptide and can provide strong evidence for the incorporation of the hydrophobic this compound residue.[9]
Expertise & Experience: The incorporation of this compound significantly increases the hydrophobicity of a peptide. This will result in a noticeably longer retention time on a C18 column compared to a similar peptide lacking this residue. By comparing the chromatograms of the crude product with the starting materials and a control peptide, one can infer successful incorporation.
Trustworthiness: A validated HPLC method should demonstrate good peak shape and resolution between the desired product and any impurities. Spiking the sample with a known standard can confirm the identity of the main peak.
-
Instrumentation: An HPLC system equipped with a UV detector is standard.[1]
-
Column: A C18 stationary phase is the workhorse for peptide analysis.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient: A typical gradient for analytical purposes would be 5-95% B over 30 minutes.
-
Detection: Monitor the absorbance at 214 nm (for the peptide backbone) and 280 nm (if other aromatic residues like Trp or Tyr are present).
-
Analysis: The retention time of the main peak is the primary piece of data. A significant increase in retention time relative to a control peptide is indicative of the hydrophobic this compound residue. The peak area percentage provides a quantitative measure of purity.
Amino Acid Analysis (AAA): Quantitative Compositional Verification
Amino acid analysis provides the relative abundance of each amino acid in the peptide after acid hydrolysis.
Expertise & Experience: The primary challenge for analyzing this compound by AAA is that the Boc group is acid-labile and will be cleaved during the standard 6M HCl hydrolysis step.[10] Therefore, the analysis will detect "achpa" (4-amino-L-cyclohexyl-L-phenylalanine). A dedicated "achpa" standard must be co-analyzed to calibrate the instrument and correctly identify and quantify its peak in the chromatogram.
Trustworthiness: The protocol is self-validating when the experimentally determined amino acid ratios closely match the theoretical ratios based on the peptide's sequence.
-
Hydrolysis:
-
Place a known quantity (e.g., 1-5 nmol) of the peptide in a hydrolysis tube.
-
Add 6M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, evaporate the HCl under vacuum.
-
-
Derivatization: The hydrolyzed amino acids are typically derivatized (e.g., with phenyl isothiocyanate, PITC) to make them detectable by UV or fluorescence.
-
Chromatographic Separation: The derivatized amino acids are separated by RP-HPLC.
-
Quantification: The peak area for each amino acid is compared to the peak areas of a standard mixture of amino acids, including the "achpa" standard, to determine the relative ratios.
Concluding Remarks for the Practicing Scientist
No single analytical method provides a complete picture of your this compound-containing peptide. A multi-faceted approach is the most robust strategy for ensuring the scientific integrity of your work.
-
For initial confirmation and routine screening, LC-MS is unparalleled in its combination of speed, sensitivity, and definitive mass information.
-
For in-depth structural characterization and to resolve any ambiguities, 2D NMR is the most powerful tool, providing unequivocal evidence of incorporation and stereochemical purity.
-
For purity assessment and monitoring reaction progress, analytical RP-HPLC is the method of choice.
-
For quantitative confirmation of the amino acid composition, AAA is a valuable complementary technique, provided a suitable standard for the deprotected this compound is available.
By judiciously applying these analytical techniques and understanding the nuances introduced by the unique structure of this compound, researchers can confidently validate the incorporation of this non-canonical amino acid, paving the way for reliable and reproducible downstream biological evaluation.
References
- Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293.
- How does Edman degradation achieve N-terminal protein sequencing? Steps and mechanism analysis. (n.d.). Baitapeik Biotechnology.
- Application Note: 1H NMR Spectrum Analysis of N-cyclohexyl-DL-alanine. (n.d.). Benchchem.
- Wellner, D., Panneerselvam, C., & Horecker, B. L. (1990). Sequencing of peptides and proteins with blocked N-terminal amino acids: N-acetylserine or N-acetylthreonine. Proceedings of the National Academy of Sciences, 87(5), 1947-1949.
- Peptide Synthesis: The Role of Boc-Protected Amino Acids. (n.d.). Tocris Bioscience.
- Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- Gaspari, M., & Cuda, G. (2011). Biological factors and statistical limitations prevent detection of most noncanonical proteins by mass spectrometry. PLoS One, 6(12), e28643.
- Strategies for Incorporating Unnatural Amino Acids into Proteins. (n.d.). BOC Sciences.
- Findlay, J. B. C. (2000). Peptide Sequencing by Edman Degradation. In The Protein Protocols Handbook (pp. 533-539). Humana Press.
- Jadaun, G. P. S., et al. (2018). HPLC for Peptides and Proteins: Principles, Methods and Applications. Research & Reviews: A Journal of Pharmaceutical Science.
- Peptide Sequencing: The Edman Degradation. (2023, September 20). In Organic Chemistry. OpenStax.
- Albericio, F., & Carpino, L. A. (1997). Amino Acid-Protecting Groups. Methods in Enzymology, 289, 104-126.
- Peptide Fragmentation Patterns in Mass Spectrometry. (2025, November 6).
- Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–35.
- Non-Canonical Amino Acids in Analyses of Protease Structure and Function. (2021). Molecules, 26(16), 4983.
- HPLC analysis and purific
- Boc Protected Amino Acids. (n.d.). Vector Labs.
- Sriram, V., & Sowdhamini, R. (2019).
- Dieterich, D. C., Link, A. J., Tirrell, D. A., & Bertozzi, C. R. (2007). Non-canonical amino acid labeling in proteomics and biotechnology. Current opinion in chemical biology, 11(1), 15-23.
- Boc-Amino Acids for Peptide Synthesis Archives. (n.d.). AAPPTEC.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). ACE HPLC Columns.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
- Vachet, R. W., & Glish, G. L. (1998). Mass spectrometry of peptides and proteins. Chemical & Engineering News, 76(32), 33-41.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical reviews, 109(6), 2455–2504.
- Link, A. J., Vink, M. K., & Tirrell, D. A. (2004). Non-canonical amino acid labeling in proteomics and biotechnology. FEBS letters, 576(1), 1-6.
- Blanco, M. J., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters, 14(5), 585-590.
- White, C. J., & Yudin, A. K. (2011). Synthesis of Boc-protected bicycloproline. Organic letters, 13(16), 4482–4485.
- Barnes, S., & Renfrow, M. (2011).
- Isidro-Llobet, A., et al. (2015). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
- Mascot help: Peptide fragmentation. (n.d.).
- Computational Modelling of Peptides Containing Non-Standard Amino Acids. (2016). BYU ScholarsArchive.
- De Simone, A., & Dobson, C. M. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current medicinal chemistry, 25(26), 3045–3069.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Synpeptide.
- Mishra, N., & Coutinho, E. (2008). NMR in structural determination of proteins and peptides. Resonance, 13(12), 1126-1144.
- NMR Spectroscopy of Peptides and Proteins. (n.d.).
- Hudson, J. B., et al. (2021). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Chemical Science, 12(30), 10243-10255.
Sources
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. Mascot help: Peptide fragmentation [matrixscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 9. renyi.hu [renyi.hu]
- 10. peptide.com [peptide.com]
A Comparative Guide to the NMR Characterization of Boc-achpa and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptidomimetics and drug discovery, β-amino acids with cyclic constraints, such as Boc-achpa (Boc-aminocyclohexylpropanoic acid), offer a unique scaffold for developing novel therapeutics with enhanced proteolytic stability and conformational rigidity. The precise structural elucidation of these building blocks is paramount for their effective incorporation into larger molecules and for understanding their conformational preferences. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for this purpose, providing detailed atomic-level information.
The Signature of the Boc Group: A Constant in a Variable Spectrum
The tert-butyloxycarbonyl (Boc) protecting group is ubiquitous in peptide chemistry, and its NMR signature is often the first point of confirmation for successful synthesis.
¹H NMR: The most prominent feature of a Boc-protected amine is a sharp, intense singlet in the upfield region of the spectrum, typically appearing between 1.40 and 1.50 ppm . This signal corresponds to the nine equivalent protons of the tert-butyl group and its integration value of 9H is a key diagnostic marker.
¹³C NMR: The Boc group gives rise to three distinct signals in the ¹³C NMR spectrum:
-
Carbonyl Carbon (C=O): Typically observed in the range of 154-156 ppm .
-
Quaternary Carbon (C(CH₃)₃): Found around 79-81 ppm .
-
Methyl Carbons (C(CH₃)₃): A strong signal appearing at approximately 28.5 ppm .
The chemical shifts of the Boc group are relatively insensitive to the rest of the molecular structure, making them a reliable internal reference point.
Comparative NMR Analysis: this compound vs. Structurally Related Cyclic Amino Acids
To build a comprehensive understanding of the NMR characteristics of this compound, we will compare the expected spectral features with those of well-characterized, structurally similar compounds. The primary difference will lie in the signals arising from the cyclohexyl ring and the propanoic acid moiety.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound (Predicted) | ~1.44 (s, 9H, Boc), 1.0-2.0 (m, cyclohexyl H), 2.2-2.5 (m, -CH₂-COOH), 3.5-3.8 (m, -CH-NHBoc) | ~28.5 (Boc CH₃), 25-45 (cyclohexyl CH₂), ~50-55 (-CH-NHBoc), ~80 (Boc C), ~155 (Boc C=O), ~175 (-COOH) |
| N-Boc-3-pyrrolidinol | 1.44 (s, 9H), 1.85-1.97 (m, 1H), 1.69-1.88 (m, 1H), 3.23-3.58 (m, 4H), 3.71-3.79 (m, 1H)[1] | 28.7, 34.9, 46.1, 55.3, 68.3, 79.3, 154.8[1] |
| N-Boc-L-valine | 0.94-1.00 (dd, 6H), 1.45 (s, 9H), 2.20 (m, 1H), 4.03-4.27 (m, 1H), 5.09-6.33 (br d, 1H, NH) | 16.5-19.5, 28.7, 31.4, 60.2, 77.4, 154.2, 172.7 |
| tert-butyl cyclohexylcarbamate | 1.0-1.9 (m, 10H, cyclohexyl), 1.45 (s, 9H, Boc), ~3.4 (m, 1H, CH-NH) | ~25, ~26, ~33, ~50, ~79, ~155 |
Note: The chemical shifts for N-Boc-L-valine and tert-butyl cyclohexylcarbamate are typical values and may vary slightly based on solvent and concentration.
The cyclohexyl protons of this compound are expected to appear as a complex multiplet in the region of 1.0-2.0 ppm due to extensive spin-spin coupling. The methine proton attached to the nitrogen (CH-NHBoc) is anticipated to be a multiplet around 3.5-3.8 ppm. The methylene protons of the propanoic acid moiety will likely resonate as multiplets between 2.2 and 2.5 ppm.
Experimental Protocols for NMR Characterization
Acquiring high-quality, reproducible NMR data is critical for accurate structural elucidation and comparison.
Protocol 1: Standard ¹H and ¹³C NMR Acquisition
Objective: To obtain standard 1D NMR spectra for structural confirmation.
Materials:
-
5-10 mg of the purified Boc-amino acid derivative
-
0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
5 mm NMR tube
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it completely in the deuterated solvent inside a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to the NMR tube.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-64 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FIDs. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Advanced 2D NMR Techniques for Unambiguous Assignment and Conformational Analysis
For complex molecules like this compound derivatives, 1D NMR spectra can suffer from signal overlap, especially in the cyclohexyl region. 2D NMR experiments are indispensable for resolving these ambiguities.
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (protons on adjacent carbons). This is crucial for tracing the connectivity within the cyclohexyl ring and the propanoic acid chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, allowing for unambiguous assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is useful for identifying quaternary carbons and confirming the overall structure.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close in space, providing information about the 3D structure and conformational preferences of the molecule. This is particularly important for understanding the orientation of the Boc group relative to the cyclohexyl ring.
Protocol 2: 2D NMR for Structural Elucidation
Objective: To obtain a full set of 2D NMR data for complete structural assignment and conformational insights.
Procedure:
-
Prepare a slightly more concentrated sample (15-20 mg in 0.6 mL of solvent) to ensure good signal-to-noise in a reasonable time.
-
Acquire standard COSY, HSQC, HMBC, and NOESY/ROESY spectra using the spectrometer's predefined parameter sets.
-
Optimize acquisition parameters (e.g., mixing time for NOESY/ROESY) based on the specific molecule and desired information.
-
Process and analyze the 2D spectra to build a complete picture of the molecular structure and conformation.
Visualizing the NMR Workflow and Molecular Structure
To further clarify the experimental process and the structural relationships, the following diagrams are provided.
Caption: A streamlined workflow for the comprehensive NMR characterization of novel compounds.
Sources
The Boc Strategy: Unlocking the Synthesis of Peptides Containing the Sterically Demanding Boc-achpa Residue
A Senior Application Scientist's Guide to Navigating Difficult Peptide Sequences
For researchers at the forefront of drug discovery and peptide science, the incorporation of non-canonical, sterically hindered amino acids is a powerful tool for designing novel therapeutics with enhanced stability and bioactivity. One such building block, Boc-(3S,4S)-4-amino-3-hydroxy-5-cyclohexylpentanoic acid (Boc-achpa), presents unique synthetic challenges due to its bulky cyclohexyl moiety. This guide provides an in-depth comparison of the Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies for sequences containing this compound, presenting the scientific rationale and experimental evidence that underscore the advantages of the Boc approach for these "difficult sequences."
The Challenge of Steric Hindrance: Why this compound Demands a Strategic Approach
The structure of this compound, a β-amino acid with a large cyclohexyl group, introduces significant steric bulk near the peptide backbone. This steric hindrance can impede the coupling of subsequent amino acids, leading to incomplete reactions, lower yields, and the formation of deletion sequences. Furthermore, peptides incorporating bulky, hydrophobic residues like achpa are prone to aggregation on the solid support, further reducing the accessibility of the N-terminus for acylation.
A Tale of Two Chemistries: Boc vs. Fmoc for Difficult Sequences
The choice between the two primary SPPS strategies, Boc and Fmoc, is critical when dealing with sterically hindered residues. While Fmoc chemistry is lauded for its mild deprotection conditions, the Boc strategy often proves superior for challenging sequences.[1][2]
The fundamental difference lies in the Nα-deprotection step. The Boc strategy utilizes an acid-labile tert-butyloxycarbonyl (Boc) group, which is removed with trifluoroacetic acid (TFA).[3] In contrast, the Fmoc strategy employs a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, removed with a secondary amine like piperidine.[]
This seemingly subtle difference has profound implications for peptide aggregation. In Boc-SPPS, the TFA deprotection step leaves the N-terminal amine as a protonated salt. This positive charge helps to keep the peptide chains separated and well-solvated on the resin by disrupting interchain hydrogen bonding.[1][5] Conversely, the piperidine-mediated deprotection in Fmoc-SPPS results in a neutral N-terminus, which is more susceptible to aggregation, especially in hydrophobic or sterically crowded sequences.[1]
This key difference is illustrated in the workflow below:
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel. Drain the DCM.
-
Boc Deprotection:
-
Add 100% TFA to the resin and agitate for 1 minute. Drain the TFA.
-
Repeat the 100% TFA treatment for another minute and drain.
-
-
Washing: Wash the resin with a single, short (30-second) DMF flow wash.
-
In Situ Neutralization and Coupling:
-
In a separate vessel, pre-activate the this compound by dissolving 4 equivalents (relative to resin loading) of this compound and 3.9 equivalents of HBTU in DMF.
-
Add the activated this compound solution to the reaction vessel containing the deprotected peptide-resin.
-
Immediately add 6 equivalents of DIEA to the reaction vessel.
-
Agitate the mixture for 10-60 minutes.
-
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, repeat the coupling step.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.
-
Final Cleavage: After the final coupling and deprotection, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, such as anhydrous HF or TFMSA, with appropriate scavengers. [6]
Conclusion: A Clear Advantage for Challenging Syntheses
While the Fmoc strategy remains a workhorse for routine peptide synthesis, the Boc strategy, particularly when enhanced with in situ neutralization, offers a clear and mechanistically supported advantage for the synthesis of "difficult sequences" containing sterically hindered and aggregation-prone residues like this compound. The ability to maintain a protonated N-terminus throughout the synthesis cycle effectively mitigates peptide aggregation, leading to higher coupling efficiencies and ultimately, a purer final product. For researchers pushing the boundaries of peptide design with challenging non-canonical amino acids, the Boc strategy is an indispensable tool in their synthetic arsenal.
References
- Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International journal of peptide and protein research, 40(3-4), 180–193.
- BenchChem. (2025).
- ResearchGate. (2025). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis.
- BenchChem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
- Adhikary, R., & Dawson, P. E. (2020). In Situ Neutralization Protocols for Boc-SPPS. Methods in molecular biology (Clifton, N.J.), 2103, 29–40.
- Springer Nature Experiments. (n.d.).
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- BenchChem. (2025). Comparing Fmoc and Boc strategies in solid-phase peptide synthesis.
- AAPPTec. (n.d.).
- S.A. de C. Leite, F., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.
- BOC Sciences. (n.d.).
- Sigma-Aldrich. (n.d.).
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Wikipedia. (n.d.). Peptide synthesis.
- Brimble, M. A., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
- Varanda, L. M., & Miranda, M. T. (1997). Comparative investigation of the cleavage step in the synthesis of model peptide resins: implications for Nalpha-9-fluorenylmethyloxycarbonyl-solid phase peptide synthesis. Journal of peptide research.
- Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Chem-Impex. (n.d.). Boc-(3S,4S-4-amino-3-hydroxy-5-cyclohexylpentanoic acid.
- BenchChem. (2025).
- Collins, J. M., et al. (2017). Advances in Fmoc solid‐phase peptide synthesis. Biopolymers.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics.
- King, D. S., et al. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative investigation of the cleavage step in the synthesis of model peptide resins: implications for Nalpha-9-fluorenylmethyloxycarbonyl-solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
A Comparative Guide to Chiral Purity Analysis of Boc-achpa by HPLC
In the landscape of pharmaceutical development, the stereochemical identity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not a trivial detail—it is a critical quality attribute that dictates efficacy and safety. N-tert-butoxycarbonyl-L-4-aminocyclohexyl-L-alanine (Boc-achpa), a key building block, is no exception. Ensuring its enantiomeric purity is paramount to controlling the stereochemistry of the final drug product. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral purity analysis of this compound, grounded in scientific principles and supported by experimental data.
The Imperative of Chiral Separation
Enantiomers, non-superimposable mirror-image isomers, often exhibit markedly different pharmacological and toxicological profiles. The undesired enantiomer in a drug substance can range from being inert to actively contributing to toxicity or off-target effects.[1][2] Consequently, regulatory bodies mandate stringent control over the chiral purity of drug substances. Direct analysis of enantiomeric composition via chiral HPLC is the industry-standard method for its robustness, sensitivity, and reliability.[][4]
Primary Method: Polysaccharide-Based CSP in Normal-Phase Mode
The most successful and widely adopted approach for the chiral separation of N-protected amino acids like this compound involves HPLC with a chiral stationary phase (CSP).[1][5] Polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamate derivatives, are renowned for their broad enantioselectivity and resolving power.[6][7][8]
Mechanistic Insight: Why Polysaccharide CSPs?
Polysaccharide CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate), operate through a complex combination of stereoselective interactions.[7] The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. Key interactions include:
-
Hydrogen Bonding: Between the carbamate groups on the CSP and the polar functional groups (e.g., carboxyl, amino) of the analyte.
-
π-π Interactions: Involving the aromatic rings of the CSP and any aromatic moieties in the analyte.
-
Dipole-Dipole Interactions: Resulting from the polar bonds within both the CSP and the analyte.
-
Steric Hindrance: The rigid, helical structure of the polysaccharide backbone creates chiral grooves, forcing the enantiomers into specific orientations, one of which will have a more favorable energetic fit, leading to differential retention.[1]
Operating in normal-phase mode (e.g., using a hexane/alcohol mobile phase) enhances these hydrogen bonding and dipole-dipole interactions, which are crucial for resolving N-protected amino acids.[5][9]
Detailed Experimental Protocol
This protocol outlines a robust starting point for the analysis of this compound.
Table 1: HPLC Parameters for Normal-Phase Separation
| Parameter | Recommended Condition | Rationale |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel® OD-H, Lux® Cellulose-2) (250 x 4.6 mm, 5 µm) | Proven broad selectivity for N-protected amino acids.[1][6][8] |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) | Hexane is the weak solvent, IPA is the polar modifier that controls retention, and TFA is a crucial additive that protonates the carboxyl group, reducing peak tailing and improving peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temp. | 25°C (Ambient) | Temperature can affect selectivity; maintaining a consistent temperature is crucial for reproducibility. |
| Detection | UV at 210-220 nm | The Boc-protecting group and the carbonyl group provide sufficient UV absorbance at lower wavelengths. |
| Injection Vol. | 10 µL | |
| Sample Prep. | Dissolve sample in mobile phase or IPA at ~1 mg/mL. | Ensures compatibility with the mobile phase and prevents peak distortion. |
Workflow for Chiral Purity Analysis
The following diagram illustrates the logical flow from sample receipt to final purity determination.
Caption: Workflow for this compound Chiral Purity Analysis by HPLC.
Comparative Analysis: Alternative Methods
While the polysaccharide/normal-phase method is a gold standard, alternative approaches exist, each with distinct advantages and disadvantages. The choice of method often depends on available instrumentation, sample matrix, and specific analytical challenges.
Alternative 1: Macrocyclic Glycopeptide CSPs in Reversed-Phase Mode
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin or vancomycin, offer a different mechanism for chiral recognition and are highly effective for polar and ionic compounds like amino acids.[10][11]
-
Mechanism: These CSPs possess ionic groups and operate through a combination of hydrogen bonding, steric interactions, and ionic interactions.[10][11] They are particularly well-suited for reversed-phase mobile phases (e.g., water/acetonitrile with buffers).
-
Advantages:
-
MS Compatibility: Reversed-phase methods using volatile buffers (e.g., ammonium acetate, ammonium formate) are directly compatible with mass spectrometry (LC-MS), providing higher sensitivity and specificity.[10]
-
Robustness: Often considered more robust and less susceptible to contamination than normal-phase methods.
-
-
Disadvantages:
-
Selectivity: While excellent for many amino acids, selectivity for a specific N-protected derivative like this compound may require more extensive method development compared to polysaccharide CSPs.[10]
-
Alternative 2: Indirect Method via Diastereomer Formation
This classical approach avoids the need for a chiral column. The enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase column (e.g., C18).[4][12][]
-
Mechanism: Conversion of enantiomers to diastereomers, which are then separated by standard chromatography.
-
Advantages:
-
No Chiral Column Needed: Utilizes widely available and less expensive achiral columns.
-
High Efficiency: Can leverage the high efficiency of modern achiral columns.
-
-
Disadvantages:
-
Complex Sample Prep: Requires an additional, potentially complex derivatization step.[14] The reaction must go to completion without causing racemization.
-
Purity of Agent: The chiral derivatizing agent must be of extremely high enantiomeric purity.
-
Potential for Bias: Reaction kinetics may differ for the two enantiomers, leading to inaccurate results.
-
Comparison Summary
Table 2: Comparison of Chiral Analysis Methods for this compound
| Feature | Polysaccharide CSP (Normal-Phase) | Macrocyclic Glycopeptide CSP (Reversed-Phase) | Indirect Method (Derivatization) |
| Principle | Direct separation on chiral column | Direct separation on chiral column | Formation of diastereomers, separation on achiral column |
| Column | Chiral (Cellulose/Amylose) | Chiral (Teicoplanin/Vancomycin) | Achiral (e.g., C18) |
| Pros | Broad applicability, high success rate for N-protected amino acids.[1][6] | MS-compatible, robust.[10] | Uses standard, inexpensive columns. |
| Cons | Normal-phase solvents can be less robust, not MS-friendly. | May require more method development for specific analytes. | Complex sample prep, risk of racemization/bias.[12] |
| Best For | Routine QC, high-resolution preparative work. | High-sensitivity analysis (LC-MS), complex matrices. | Labs without access to chiral columns. |
Method Validation: Ensuring Trustworthiness
Any analytical method used in a regulated environment must be validated to demonstrate its suitability for the intended purpose.[15] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17][18][19]
Key validation parameters include:
-
Specificity: The ability to assess the desired enantiomer unequivocally in the presence of the undesired enantiomer and any other potential impurities.
-
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. This is critical for purity analysis.
-
Accuracy & Precision: Demonstrates the closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate), providing an indication of its reliability during normal usage.[16]
Decision Tree for Method Selection
This diagram provides a logical pathway for selecting the most appropriate analytical strategy.
Caption: Decision tree for selecting a chiral analysis method.
Conclusion
For the routine, high-resolution chiral purity analysis of this compound, direct HPLC separation on a polysaccharide-based chiral stationary phase under normal-phase conditions remains the most reliable and scientifically sound approach. Its broad applicability and high success rate for N-protected amino acids make it the primary choice for quality control laboratories. However, when LC-MS compatibility is essential for trace-level analysis or confirmation in complex matrices, methods employing macrocyclic glycopeptide CSPs in reversed-phase mode present a powerful alternative. The indirect derivatization method, while feasible, should be considered a tertiary option due to its complexity and potential for analytical error. Ultimately, the selection must be guided by the specific analytical requirements and validated to meet the rigorous standards of the pharmaceutical industry.
References
- Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.
- Facile t-BOC and FMOC Amino Acid Chiral Separ
- Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
- Analyses of amino acids, Enantiomeric purity.
- Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. MDPI.
- High-Precision Chiral HPLC Services. BOC Sciences.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- Chiral Analysis & Separ
- ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.
- Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- Application Notes and Protocols for the Chiral Separation of Boc-DL-Phg-OH Enantiomers by HPLC. Benchchem.
- System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies.
- Chiral Stationary Phases for Liquid Chrom
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- ICH Q2(R1)
- HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Agilent.
- Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ioniz
- ICH-Q2R1 (2005) Validation of Analytical Procedures Test and Methodology. Scientific Research Publishing.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC.
- Chiral HPLC Separ
Sources
- 1. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phenomenex.com [phenomenex.com]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 14. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 15. researchgate.net [researchgate.net]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 18. scribd.com [scribd.com]
- 19. ICH-Q2R1 (2005) Validation of Analytical Procedures Test and Methodology. ICH Steering Committee, 30 rue de St-Jean, 1211 Geneva 13, Switzerland 1-13. - References - Scientific Research Publishing [scirp.org]
A Comparative Analysis of the Reactivity of Boc-achpa in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the selection of amino acid building blocks is a critical decision that profoundly impacts the efficiency of peptide synthesis and the properties of the final molecule. Among the diverse array of non-proteinogenic amino acids, N-Boc-(3S,4S)-4-amino-3-hydroxy-5-cyclohexylpentanoic acid (Boc-achpa) presents unique structural features that are highly advantageous in the design of peptidomimetics and therapeutic peptides.[1][2] Its cyclohexyl side chain, for instance, enhances lipophilicity, which can be a desirable trait for improving the pharmacokinetic profile of a drug candidate.[2] However, the very structural complexity that makes this compound an attractive building block also introduces significant steric hindrance, which can pose challenges during peptide synthesis.
This guide provides an in-depth comparison of the reactivity of this compound with other representative amino acids, offering both theoretical insights and practical, data-driven comparisons. We will explore the underlying principles that govern its reactivity and provide detailed experimental protocols for evaluating its performance in peptide coupling reactions.
Understanding the Reactivity of this compound: The Role of Steric Hindrance
The rate and completeness of peptide bond formation are significantly influenced by the steric bulk of the participating amino acids. In the case of this compound, the presence of a bulky tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, coupled with the large cyclohexyl moiety and a hydroxyl group in proximity to the reactive centers, creates a sterically crowded environment. This steric hindrance can impede the approach of the activated carboxyl group of this compound to the nucleophilic amine of the growing peptide chain, or vice versa, leading to slower reaction kinetics and potentially incomplete coupling.[3]
To contextualize the reactivity of this compound, it is instructive to compare it with amino acids of varying steric bulk:
-
Boc-Alanine: Represents a minimally hindered amino acid with a small methyl side chain.
-
Boc-Valine: A proteinogenic amino acid known for its moderate steric hindrance due to its isopropyl side chain, which often leads to challenges in peptide synthesis.[4]
-
This compound: A non-proteinogenic amino acid with significant steric bulk arising from its cyclohexylpentanoic acid structure.
The following diagram illustrates the structural differences that underpin the varying degrees of steric hindrance among these amino acids.
Caption: A comparison of steric hindrance in Boc-protected amino acids.
Experimental Comparison of Coupling Efficiency
To provide a quantitative comparison of the reactivity of this compound, we present a standardized experimental protocol for a solid-phase peptide synthesis (SPPS) coupling reaction, followed by a table of representative data that illustrates the expected outcomes based on the principles of steric hindrance.
Standardized SPPS Protocol for Coupling Efficiency Analysis
This protocol outlines a robust method for coupling the test amino acid onto a resin-bound glycine, using HBTU as the coupling agent. The efficiency of the reaction can be monitored using a qualitative Kaiser test and quantified by HPLC analysis of the cleaved dipeptide.
Caption: Standardized workflow for comparing amino acid coupling efficiency.
Detailed Steps:
-
Resin Preparation: Swell 100 mg of Glycine-preloaded Merrifield resin (0.5 mmol/g) in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Boc Deprotection: Drain the DMF and treat the resin with a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 20 minutes to remove the Boc protecting group from the glycine.
-
Washing and Neutralization: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x). Neutralize the resin-bound amine salt by treating it with a 10% solution of N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).
-
Coupling Reaction:
-
In a separate vial, dissolve 2.0 equivalents of the Boc-protected amino acid (Boc-Alanine, Boc-Valine, or this compound) relative to the resin loading.
-
Add 2.0 equivalents of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) to the amino acid solution.
-
Add 4.0 equivalents of DIEA to the mixture.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
-
Monitoring and Capping: After 2 hours, take a small sample of the resin beads and perform a qualitative Kaiser test.[3] A blue color indicates incomplete coupling. If the test is positive, the coupling reaction can be repeated. For this comparative study, we will proceed without a second coupling to assess the efficiency of a single coupling step.
-
Final Wash: Wash the resin with DMF (3x), DCM (3x), and methanol (3x), then dry the resin under vacuum.
-
Cleavage and Analysis: Cleave the resulting dipeptide from the resin using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Precipitate the peptide in cold diethyl ether, dissolve it in a suitable solvent, and analyze the yield and purity by reverse-phase high-performance liquid chromatography (RP-HPLC).
Comparative Data on Coupling Efficiency
The following table presents illustrative data that would be expected from the experiment described above, highlighting the impact of steric hindrance on coupling efficiency.
| Amino Acid | Steric Hindrance | Single Coupling Yield (%) | Purity by HPLC (%) | Kaiser Test Result (after 2h) |
| Boc-Alanine | Low | >99 | >98 | Negative (Yellow) |
| Boc-Valine | Moderate | 90-95 | ~92 | Weakly Positive (Light Blue) |
| This compound | High | 75-85 | ~80 | Strongly Positive (Dark Blue) |
Note: The data presented are representative and intended for comparative purposes. Actual results may vary depending on specific experimental conditions.
Strategies for Overcoming the Steric Hindrance of this compound
The reduced reactivity of this compound necessitates the use of optimized coupling strategies to achieve high-yield peptide synthesis. The following approaches are recommended:
-
Use of High-Activity Coupling Reagents: While HBTU is effective, for highly hindered amino acids like this compound, stronger coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) can significantly improve reaction rates and yields.[4][5]
-
Double Coupling: If a single coupling reaction is incomplete, as indicated by a positive Kaiser test, a second coupling with a fresh solution of activated this compound can be performed to drive the reaction to completion.
-
Elevated Temperature: Performing the coupling reaction at a moderately elevated temperature (e.g., 40-50°C) can provide the necessary activation energy to overcome the steric barrier, though care must be taken to avoid racemization.
-
Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave irradiation can dramatically accelerate the coupling of sterically hindered amino acids by efficiently transferring energy to the reaction mixture.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex peptides and peptidomimetics. While its bulky structure presents a significant steric challenge that reduces its reactivity compared to less hindered amino acids like Boc-Alanine and Boc-Valine, these challenges are not insurmountable. By understanding the principles of steric hindrance and employing advanced coupling strategies, researchers can successfully incorporate this compound into their target molecules. The use of high-activity coupling reagents, double coupling protocols, and techniques such as microwave-assisted synthesis are effective methods for achieving high coupling efficiencies and ensuring the successful synthesis of peptides containing this unique and promising amino acid. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize this compound in their drug discovery and development endeavors.
References
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]
-
Conti, P., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. Available at: [Link]
-
PubChem. (n.d.). tert-Butyloxycarbonyl-4-amino-3-hydroxy-5-cyclohexylpentanoic acid. Retrieved from [Link]
-
Chem-Impex. (n.d.). Boc-(3S,4S)-4-amino-3-hydroxy-5-cyclohexylpentanoic acid. Retrieved from [Link]
Sources
Safety Operating Guide
Essential Safety and Handling Protocols for Boc-achpa in a Research Environment
For researchers engaged in the nuanced fields of peptide synthesis and drug development, the meticulous handling of specialized reagents like Boc-achpa, or (3S,4S)-4-(tert-butoxycarbonylamino)-5-cyclohexyl-3-hydroxy-pentanoic acid, is paramount. This guide provides an in-depth, procedural framework for the safe utilization, management, and disposal of this compound, ensuring both the integrity of your research and the safety of all laboratory personnel.
Understanding the Hazard Profile of this compound
While a comprehensive Safety Data Sheet (SDS) for this compound (CAS 98105-45-4) is not universally available, a conservative approach to handling is dictated by its chemical structure as a Boc-protected amino acid derivative. Based on data from analogous compounds, researchers should operate under the assumption that this compound may be harmful if swallowed and has the potential to cause skin, eye, and respiratory irritation.[1][2] In the event of combustion, toxic fumes, including carbon dioxide, carbon monoxide, and nitrogen oxides, may be released.[1]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable when handling this compound to prevent accidental exposure through inhalation, ingestion, or skin contact.
Eye and Face Protection:
-
Rationale: To prevent splashes of solutions containing this compound or accidental contact with the solid powder from reaching the eyes, which can cause serious irritation.[1][3]
-
Protocol: Always wear chemical safety goggles with side shields that conform to appropriate government standards such as EN 166 (EU) or NIOSH (US).[2] A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during bulk transfers or when the compound is under pressure.
Skin and Body Protection:
-
Rationale: To prevent direct skin contact with this compound, which can lead to irritation.[1]
-
Protocol:
-
Gloves: Chemical-resistant gloves, such as nitrile or latex, are mandatory. Gloves must be inspected for any signs of degradation or perforation before each use. Employ proper glove removal technique to avoid contaminating your skin.[2]
-
Lab Coat: A full-length laboratory coat should be worn and kept fastened to protect your skin and personal clothing.
-
Footwear: Closed-toe shoes are required in any laboratory setting where chemicals are handled.
-
Respiratory Protection:
-
Rationale: To prevent the inhalation of fine dust particles of solid this compound, which may cause respiratory tract irritation.[1][2]
-
Protocol: When handling the solid compound outside of a chemical fume hood, or if there is a potential for aerosolization, a NIOSH-approved N95 or higher-rated respirator is recommended.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields | Protects eyes from splashes and dust.[1][3] |
| Hand Protection | Nitrile or latex gloves | Prevents skin contact and irritation.[2] |
| Body Protection | Full-length lab coat | Protects skin and clothing from contamination. |
| Respiratory | N95 or higher-rated respirator | Prevents inhalation of dust particles.[1][2] |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol minimizes the risk of exposure and ensures the stability of the compound.
Handling Protocol:
-
Ventilation: All handling of this compound, especially in its solid form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risks.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1]
-
Dust Prevention: Avoid the formation of dust and aerosols when handling the solid compound.[2]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2]
Storage Protocol:
-
Container: Keep the container tightly closed when not in use.[1]
-
Environment: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Temperature: For long-term storage, refrigeration at 2-8°C is often recommended for similar compounds to maintain stability.
Emergency Procedures: Spill Management
In the event of a spill, a swift and systematic response is crucial to mitigate any potential hazards.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material and any contaminated items into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials should also be disposed of as hazardous waste.
Disposal Plan: A Step-by-Step Guide
The proper disposal of this compound and its associated waste is a critical aspect of laboratory safety and environmental responsibility.
Solid Waste:
-
Segregation: Unused, expired, or waste this compound in its solid form should be collected in a designated and clearly labeled waste container for non-hazardous solid chemical waste. Do not mix with other waste streams.
-
Contaminated Materials: Any materials that have come into direct contact with solid this compound, such as weighing paper, contaminated gloves, and paper towels, should also be placed in the same designated solid chemical waste container.
-
Labeling and Storage: The waste container must be clearly and accurately labeled with the full chemical name: "(3S,4S)-4-(tert-butoxycarbonylamino)-5-cyclohexyl-3-hydroxy-pentanoic acid" and "Non-Hazardous Solid Waste". Keep the container closed and store it in a designated waste accumulation area.
-
Final Disposal: Follow your institution's specific guidelines for the disposal of non-hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) office for pickup and final disposal procedures.
Liquid Waste (this compound in Solution):
The disposal method for this compound that has been dissolved in a solvent is determined by the hazards of the solvent itself.
-
Solvent Identification: Identify all solvents present in the liquid waste.
-
Segregation: Dispose of the solution in the appropriate liquid waste container corresponding to the specific solvent(s) used. Adhere to your institution's guidelines for that particular solvent waste stream (e.g., halogenated vs. non-halogenated).
-
Labeling and Storage: The liquid waste container must be labeled with the full chemical names of all components, including all solvents and "(3S,4S)-4-(tert-butoxycarbonylamino)-5-cyclohexyl-3-hydroxy-pentanoic acid". Store the container in a designated liquid waste accumulation area.
Caption: Workflow for the safe handling and disposal of this compound.
References
-
Chem-Impex. (n.d.). Acide boc-(3S,4S-4-amino-3-hydroxy-5-cyclohexylpentanoïque). Retrieved from [Link]
-
ABX - advanced biochemical compounds. (2022, August 19). Boc-FLT-Precursor - Safety Data Sheet. Retrieved from [Link]
-
BOC LIMITED (NEW ZEALAND). (n.d.). 3 COMPONENT MIXTURE (N2, O2, 50% CO2) Safety Data Sheet. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet: 5-[[3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-galactopyranosyl]oxy]pentanoic acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]
-
Capot Chemical. (2012, June 1). MSDS of (3R,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
